Product packaging for N-Vinyl-2-pyrrolidone(Cat. No.:CAS No. 88-12-0)

N-Vinyl-2-pyrrolidone

Cat. No.: B041746
CAS No.: 88-12-0
M. Wt: 111.14 g/mol
InChI Key: WHNWPMSKXPGLAX-UHFFFAOYSA-N
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Description

N-Vinyl-2-pyrrolidone is a member of pyrrolidin-2-ones.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B041746 N-Vinyl-2-pyrrolidone CAS No. 88-12-0

Properties

IUPAC Name

1-ethenylpyrrolidin-2-one
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InChI

InChI=1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2
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InChI Key

WHNWPMSKXPGLAX-UHFFFAOYSA-N
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Canonical SMILES

C=CN1CCCC1=O
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Molecular Formula

C6H9NO
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Related CAS

9003-39-8, 109412-11-5
Record name Poly(vinylpyrrolidone)
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DSSTOX Substance ID

DTXSID2021440
Record name Vinylpyrrolidone
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Molecular Weight

111.14 g/mol
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Physical Description

Polyvinylpyrrolidone is a white powder. Compatible with a wide range of hydrophilic and hydrophobic resins. (NTP, 1992), Liquid; NKRA, White or nearly white powder, Clear to light straw colored liquid; [HSDB], White solid or aqueous solution; hygroscopic; [Hawley] Odorless; [HSDB] Beige powder; [MSDSonline], White odorless powder; [Alfa Aesar MSDS], COLOURLESS-TO-YELLOW LIQUID., White powder.
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Boiling Point

90-93 °C, 96 °C @ 14 mm Hg; 193 °C @ 400 mm Hg, at 1.3kPa: 90-93 °C, 194 °F
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Flash Point

95 °C, 100.5 °C (213 °F) open cup, 95 °C closed cup, 93 °C, 199.4 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble, Soluble in water and in ethanol. Insoluble in ether, Sol in water giving a colloidal soln; practically insol in ether; sol in alcohol, chloroform, Sol in chlorinated hydrocarbons, amines, nitro paraffins, lower wt fatty acids, Soluble in water and many organic solvents, In water, 5.2X10+4 mg/L @ 25 °C /Estimated/, Solubility in water: very good
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Density

1.23 to 1.29 (NTP, 1992), 1.23-1.29, 1.04 @ 24 °C/4 °C, Relative density (water = 1): 1.04, 1..04
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Vapor Density

Relative vapor density (air = 1): 3.83, 3.83
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Vapor Pressure

0.1 [mmHg], 1.1X10-11 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 12, 0.09 mmHg
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Color/Form

Faintly yellow solid, WHITE TO CREAMY WHITE POWDER, White, free-flowing, amorphous powder or aqueous solution, Clear to light straw colored liquid

CAS No.

9003-39-8, 88-12-0, 25249-54-1, 88-12-0; 9003-39-8 (homopolymer)
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Melting Point

13.9 °C, 13 °C, 57 °F
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Significance of N Vinyl 2 Pyrrolidone in Polymer Science and Technology

The primary significance of N-Vinyl-2-pyrrolidone lies in its role as the precursor to polyvinylpyrrolidone (B124986) (PVP), a water-soluble polymer with a remarkable range of applications. wikipedia.orgeschemy.com PVP's biocompatibility, low toxicity, and excellent film-forming and adhesive properties make it invaluable in numerous fields. acs.orgcurlvana.inredalyc.org

In the realm of polymer science , NVP is a versatile monomer used in various polymerization techniques. It readily undergoes free-radical polymerization, and its copolymerization with other monomers like acrylates, vinyl acetate (B1210297), and acrylonitrile (B1666552) allows for the tailoring of polymer properties for specific applications. chemicalbook.comresearchgate.netnih.gov Research has explored its polymerization kinetics, including the influence of initiators and chain transfer agents, to control the molecular weight and structure of the resulting polymers. researchgate.netnih.govmdpi.com For instance, studies have investigated the use of mercaptoacids as chain transfer agents to introduce terminal carboxyl groups, which can be beneficial for applications like drug delivery. nih.govmdpi.com

The technological importance of NVP extends to its use as a reactive diluent in ultraviolet (UV) and electron-beam (EB) curable formulations for inks, coatings, and adhesives. wikipedia.orgchemicalbook.com Its ability to reduce viscosity and enhance curing characteristics is highly valued in these industries. chemicalbook.com Furthermore, the resulting polymers find use in a multitude of technical applications, including as additives for batteries, ceramics, and textiles, and as emulsifiers and disintegrants in solution polymerization. wikipedia.orgshokubai.co.jp

Historical Context of N Vinyl 2 Pyrrolidone Research

The journey of N-Vinyl-2-pyrrolidone research began in 1939 with the pioneering work of Walter Reppe, who first synthesized the monomer and its polymer, polyvinylpyrrolidone (B124986). chemicalbook.com This discovery, rooted in acetylene (B1199291) chemistry, laid the foundation for a vast field of research and application. Early industrial production methods involved the reaction of 2-pyrrolidone with acetylene under high pressure and temperature, a process known as vinylation. chemicalbook.comchemicalbook.com

Over the decades, research has focused on refining the synthesis of NVP. An alternative and industrially significant route involves the dehydration of N-(1-hydroxyethyl)-2-pyrrolidone (HEP). chemicalbook.comoup.com More recently, there has been an exploration of bio-based production pathways, such as the synthesis of NVP from succinic acid, a biorefinery platform chemical, which shows promise for reducing the environmental impact compared to fossil-fuel-based methods. rsc.org

The study of NVP's polymerization has also evolved. While early work focused on conventional free-radical polymerization, subsequent research has delved into more controlled techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization. metu.edu.tracs.org These advanced methods allow for the synthesis of well-defined polymers and copolymers with specific architectures and functionalities. redalyc.orgacs.org

Scope of N Vinyl 2 Pyrrolidone As a Monomer and Its Derivatives

Catalytic Pathways for this compound Synthesis

Catalysis plays a pivotal role in the synthesis of NVP, with two primary pathways dominating the landscape: the vinylation of 2-pyrrolidone with acetylene and the dehydration of N-(2-hydroxyethyl)-2-pyrrolidone.

The traditional and most widespread industrial method for NVP synthesis is the vinylation of 2-pyrrolidone with acetylene, a process pioneered by Walter Reppe. chemicalbook.commdpi.com This reaction is typically catalyzed by a strong base, with potassium hydroxide (KOH) being a common choice. chemicalbook.com

The reaction mechanism involves two main stages. chemicalbook.com First, 2-pyrrolidone reacts with KOH to form the potassium salt of 2-pyrrolidone, which acts as the true catalyst for the subsequent vinylation. chemicalbook.com This initial step also generates water, which must be removed from the system as its presence can lead to the deactivation of the catalyst through the ring-opening of 2-pyrrolidone to form potassium 4-aminobutyrate. chemicalbook.comrsc.org The dehydration is typically achieved through vacuum distillation and nitrogen bubbling to reduce the water content to below 0.2%. chemicalbook.com In the second stage, acetylene is introduced under pressure (0.9 to 1.5 MPa) and at elevated temperatures (150 to 180 °C) to react with the pyrrolidone potassium salt, yielding NVP. chemicalbook.comresearchgate.net

Optimization of this process focuses on several key areas. The removal of water during the catalyst preparation is critical for maintaining high catalyst activity. rsc.org The use of co-catalysts, such as hydroxy end-capped ether oligomers or linear diols with at least four carbon atoms, has been shown to increase the yield of NVP to over 90% and reduce the formation of by-products. google.com These co-catalysts are believed to provide a three-dimensional protection for the potassium salt catalyst, preventing water molecules from causing the undesirable ring-opening reaction. google.com Furthermore, conducting the reaction in microreactors has been explored to address the safety concerns associated with handling pressurized acetylene and to enhance the gas-liquid mass transfer, leading to improved selectivity towards NVP. researchgate.netresearchgate.net

ParameterConditionRationale
Catalyst Potassium salt of 2-pyrrolidone (formed in situ from KOH)Active species for vinylation. chemicalbook.com
Reaction Temperature 150 - 180 °CProvides sufficient energy for the reaction to proceed. chemicalbook.com
Reaction Pressure 0.9 - 1.5 MPaIncreases the concentration of acetylene in the liquid phase. chemicalbook.com
Water Content < 0.2%Prevents catalyst deactivation and by-product formation. chemicalbook.comrsc.org
Co-catalysts Ether oligomers, diolsIncrease yield and selectivity. google.com

The key to this technology lies in the development of efficient and selective dehydration catalysts. researchgate.netresearchgate.net Catalysts composed of alkali or alkaline earth metal oxides supported on silica (B1680970) (SiO2) have demonstrated excellent performance. researchgate.netresearchgate.netoup.com Specifically, sodium-doped silica has been shown to achieve high selectivity for NVP, exceeding 96 mol%, with water as the only by-product. rsc.org The catalytic activity is attributed to a balance between weak acid sites (Si-OH) and weak basic sites (Si-ONa) on the catalyst surface. sci-hub.se

Process engineering for this route has focused on continuous gas-phase reaction systems. rsc.orgresearchgate.net The dehydration of HEP is typically carried out in a fixed-bed reactor at temperatures ranging from 360 to 400 °C. researchgate.netresearchgate.net This continuous process offers advantages in terms of scalability and ease of operation. researchgate.net Optimization studies have investigated the impact of the silica parent material, the sodium precursor, and the sodium loading on catalyst performance to achieve a clear structure-activity correlation. sci-hub.se

CatalystSupportActive SpeciesReaction TemperatureSelectivity to NVP
Sodium OxideSilica (SiO2)Si-OH and Si-ONa360 - 400 °C> 96 mol% researchgate.netrsc.org
Zirconium Oxide/Tin Oxide-Acid and basic centers300 - 340 °C> 90% chemicalbook.com

Sustainable and Bio-based this compound Production Routes

In response to the growing demand for sustainable chemical manufacturing, research has focused on developing bio-based routes to NVP. These routes aim to reduce the dependence on fossil fuels and offer a greener alternative to conventional methods.

A promising bio-based pathway to NVP starts from succinic acid, a platform chemical that can be produced through the fermentation of biomass. rsc.orgrsc.orgaiche.org This novel value chain involves a two-step process. rsc.org First, succinic acid undergoes reductive amidation with ethanolamine (B43304) in the presence of a heterogeneous catalyst, such as carbon-supported ruthenium, to produce N-(2-hydroxyethyl)-2-pyrrolidone (HEP). rsc.org This step is followed by the gas-phase dehydration of HEP to NVP over a sodium-doped silica catalyst, similar to the process described in section 2.1.2. rsc.org This route has achieved a final product yield of ≥72 mol% over the two steps. rsc.org

Life cycle assessment (LCA) studies have been conducted to evaluate the environmental impact of this bio-based route compared to the conventional fossil-based process. rsc.org The LCA projects that bio-based NVP production from succinic acid can reduce global warming impacts by 25–53%. rsc.org However, these benefits must be weighed against potential increases in other environmental impacts, such as eutrophication and acidification, which are associated with agriculture and the use of noble metal catalysts. rsc.org

A techno-economic analysis suggests that the production of NVP from succinic acid can be economically competitive with the fossil-based route. The competitiveness is largely dependent on the cost ratio between succinic acid and γ-butyrolactone, with a ratio lower than 0.7 making the bio-based process favorable. rsc.org

The synthesis of NVP from succinic acid exemplifies a green chemistry approach by utilizing a renewable feedstock and employing heterogeneous catalysts, which simplifies product separation and catalyst recycling. rsc.org The only by-product in the final dehydration step is water, further enhancing the green credentials of this process. rsc.org

Other emerging green chemistry strategies focus on improving the traditional vinylation reaction. The use of calcium carbide in the presence of potassium fluoride (B91410) and potassium hydroxide as a solid acetylene source avoids the need for high-pressure acetylene gas, simplifying the experimental setup. mdpi.com This method has been successfully applied to the vinylation of various secondary amines, including pyrroles and indoles. mdpi.com The proposed mechanism involves the controlled release of acetylene from calcium carbide, facilitated by the fluoride ions. mdpi.com

Novel Synthetic Strategies for this compound Analogues

Research has also been directed towards the synthesis of NVP analogues with modified properties for specialized applications. A common strategy involves introducing substituents at the 3-position of the pyrrolidone ring. One-pot reactions have been developed to introduce various functional groups, such as alkyl, ether, aldehyde, epoxy, and acetylene, at this position. researchgate.net For instance, the reaction of the carboxamide anion of NVP with cyclic precursors can yield these functionalized derivatives. researchgate.net

Another approach focuses on creating novel polymer architectures. Amphiphilic block copolymers of polystyrene-block-poly(this compound) (PS-b-PVP) have been synthesized using controlled/living radical polymerization techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. redalyc.org These copolymers have applications as stabilizing agents for nanoparticles and as surface modification agents. redalyc.org Additionally, the synthesis of NVP analogues with different functionalities allows for the creation of copolymers with tailored properties, such as those exhibiting a lower critical solution temperature (LCST) behavior. mdpi.com

Radical Polymerization of this compound

The conventional free-radical polymerization of NVP is a cornerstone of its industrial production, typically initiated by thermal initiators in various solvents. sci-hub.se This process involves the standard steps of initiation, propagation, and termination.

The rate of polymerization for this compound is dependent on the concentrations of the monomer and the initiator. At low conversions, the reaction order with respect to the monomer concentration is generally close to one. researchgate.netmdpi.com More detailed kinetic studies have determined the experimental reaction orders to be approximately 1 for the NVP monomer, and between 0.77 and 0.79 for the initiator, 2,2'-azobisisobutyronitrile (AIBN). nih.gov When mercapto acids are used as chain transfer agents, the reaction order with respect to their concentration is about 0.26. nih.gov A proposed kinetic model, which considers a redox initiation mechanism between the initiator and the chain transfer agent, suggests theoretical reaction orders of 1, 0.75, and 0.25 for the monomer, initiator, and chain transfer agent, respectively, aligning closely with experimental findings. nih.gov

The propagation rate constant (k_p) is a critical parameter in polymerization kinetics. For NVP, k_p values are significantly influenced by the reaction medium. Computational chemistry models have calculated k_p values to be in the range of 10¹–10³ M⁻¹s⁻¹ in organic solvents. nih.gov Experimental measurements using pulsed-laser polymerization–size-exclusion chromatography (PLP–SEC) have shown a dramatic, approximately 20-fold increase in k_p when transitioning from bulk NVP polymerization to a dilute aqueous solution. researchgate.net This highlights the profound effect of the solvent environment on the propagation step.

Table 1: Experimental and Theoretical Reaction Orders for NVP Polymerization. nih.gov
ReactantExperimental OrderTheoretical Order
This compound (Monomer)11
2,2'-azobisisobutyronitrile (Initiator)0.77 - 0.790.75
Mercapto Acids (Chain Transfer Agent)0.260.25
Table 2: Propagation Rate Constants (k_p) for NVP Polymerization in Various Solvents at 40°C. sci-hub.se
Solventk_p at 40 wt% NVP (L/mol/s)k_p at 70 wt% NVP (L/mol/s)Dielectric Constant (Farad/Meter)
n-butanol3050265017.8
iso-propyl acetate200020006.3
butyl acetate200020005.1
N-ethylformamide2000200030.0
N-ethylpyrrolidone2000200032.0

The choice of initiator significantly impacts the polymerization of NVP. Commercially, both azo-based and peroxide-based initiators are common. researchgate.net 2,2'-azobisisobutyronitrile (AIBN) is a frequently used azo-initiator. diva-portal.orgmetu.edu.tr Studies have shown that AIBN can form a high-temperature redox initiating system with mercapto acids, such as sulfanylethanoic acid and 3-sulfanylpropanoic acid, which accelerates the polymerization of NVP. mdpi.comnih.gov

Organic peroxides, including di-tert-butyl peroxide (TBO) and dicumyl peroxide (CMO), are effective for initiating NVP polymerization in organic solvents like isopropanol (B130326) and toluene. nih.govrsc.org The photochemically enhanced Fenton reaction, which generates hydroxyl radicals, can also serve as an initiation system for NVP polymerization at room temperature. researchgate.net Furthermore, polymeric initiators, such as peroxide-terminated poly(F-MA)-MP, have been utilized, where an increase in the concentration of the initiating peroxide groups leads to a higher polymerization rate. researchgate.net

Table 3: Initiator Systems for Radical Polymerization of this compound.
Initiator SystemSolvent/ConditionsKey InfluenceReference
2,2'-azobisisobutyronitrile (AIBN)Bulk, DioxaneStandard thermal initiator. diva-portal.orgmetu.edu.tr
AIBN / Mercapto AcidsDioxaneForms a redox system that accelerates polymerization. mdpi.comnih.gov
Di-tert-butyl peroxide (TBO), Dicumyl peroxide (CMO)Isopropanol, TolueneEffective organic peroxide initiators for polymerization in organic solvents. nih.govrsc.org
Photo-Fenton Reaction (Fe²⁺/H₂O₂ + UV)AqueousInitiation via hydroxyl radicals at room temperature. researchgate.net
Poly(F-MA)-MP (Polymeric Peroxide)DioxanePolymerization rate increases with initiator concentration. researchgate.net

The solvent medium has a pronounced effect on the polymerization kinetics of NVP, primarily by influencing the propagation reaction through polarity and hydrogen bonding. sci-hub.seresearchgate.net In aqueous solutions, the propagation rate constant (k_p) increases significantly as the monomer concentration decreases. researchgate.net Conversely, in several organic solvents such as butyl acetate, iso-propyl acetate, N-ethylpyrrolidone, and N-ethylformamide, the k_p value remains relatively constant and close to the value observed in bulk polymerization, showing no significant dependence on monomer concentration. researchgate.net

The radical polymerization of NVP, particularly when carried to high monomer conversions, is characterized by an autoacceleration phenomenon known as the gel effect or Trommsdorff-Norrish effect. researchgate.netmdpi.com This effect arises as the polymerization progresses and the viscosity of the reaction medium increases substantially. The high viscosity impedes the diffusion of large polymer chains, which significantly reduces the rate of bimolecular termination reactions (combination or disproportionation). google.com

Controlled/Living Radical Polymerization (CRP) of this compound

To synthesize PNVP with well-defined molecular weights and narrow polydispersity, controlled/living radical polymerization (CRP) techniques are employed. While methods like Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) have proven to be largely ineffective for controlling NVP polymerization, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been successfully applied. mdpi.comopenrepository.com

RAFT polymerization stands out as the most versatile and effective method for the controlled polymerization of NVP. mdpi.com NVP is classified as a Less Activated Monomer (LAM), and therefore requires specific types of RAFT agents, known as chain transfer agents (CTAs), for effective control. The most suitable CTAs for NVP are typically xanthates and dithiocarbamates. mdpi.com

The success of RAFT polymerization depends on the appropriate selection of the CTA, initiator, and solvent. For instance, well-defined PNVP has been synthesized using xanthate-type CTAs like S-2-propionic acid-O-ethyl xanthate with AIBN as the initiator in 1,4-dioxane (B91453). mdpi.com Dithiocarbamates, such as a series of "switchable" N-pyridyl-functional dithiocarbamates, have also been investigated, with the agent's effectiveness being dependent on its substituent groups. openrepository.com Research has shown that using 2-cyanoprop-2-yl-1-dithionaphthalate (CPDN), a CTA typically used for More Activated Monomers (MAMs), can successfully control NVP polymerization in the presence of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). rsc.org The fluoroalcohol solvent is believed to alter NVP's reactivity through hydrogen bonding, making it behave more like a MAM. rsc.org Symmetrical trithiocarbonate (B1256668) CTAs have been employed to produce homotelechelic PNVP oligomers with carboxylic acid end-groups, which can act as surfactants. acs.org

Table 4: Selected RAFT Polymerization Systems for this compound.
Chain Transfer Agent (CTA)InitiatorSolventKey Findings/Resulting PolymerReference
S-Cyanomethyl-N-methyl-N-(pyridin-4-yl)dithiocarbamateAIBNBulkSuccessful synthesis of pNVP with a molar ratio of [NVP]:[RAFT]:[AIBN] = 40:1:0.2. diva-portal.org
Cyanomethyl N-(4-methoxyphenyl)-N-(pyridin-4-yl) dithiocarbamateAIBNBenzeneBest control over molar mass and low dispersity among a series of "switchable" RAFT agents. openrepository.com
2-cyanoprop-2-yl-1-dithionaphthalate (CPDN)AIBNHFIPWell-controlled polymerization; HFIP alters monomer reactivity via H-bonding. rsc.org
O-ethyl S-(phthalimidylmethyl) xanthateAIBNBenzeneUsed to synthesize PNVP macro-CTA for subsequent block copolymerization. mdpi.com
Bis(carboxymethyl)trithiocarbonate4,4-azobis(4-cyanovaleric acid)1,4-dioxaneSynthesis of homotelechelic PNVP oligomers with surfactant properties. acs.org

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The control over the polymerization is achieved through a reversible activation and deactivation process of the growing polymer chains, which is catalyzed by a transition metal complex.

Detailed research has been conducted on the ATRP of NVP to synthesize well-defined polymers. One study successfully carried out the ATRP of NVP at room temperature using a copper-based catalyst system. researchgate.net The key components and findings of this research are summarized below:

Catalyst System: The polymerization was catalyzed by Copper(I) chloride (CuCl) in conjunction with the ligand 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetra-azacyclo-tetradecane (Me6Cyclam). researchgate.net

Initiator: Methyl 2-chloropropionate (MCP) was used as the initiator to start the polymerization process. researchgate.net

Solvent: The reaction was conducted in a mixture of 1,4-dioxane and isopropanol. researchgate.net

Control Mechanism: The addition of Copper(II) chloride (CuCl2) was found to be crucial for mediating the polymerization, promoting the deactivation reaction and thus ensuring a controlled process. researchgate.net

The living nature of the ATRP of NVP was confirmed by chain extension experiments, where the synthesized poly(N-vinylpyrrolidone)-Cl (PNVP-Cl) was used as a macroinitiator to polymerize a second monomer, N-methacryloyl-N′-(α-naphthyl)thiourea (MANTU), resulting in the formation of novel fluorescent amphiphilic block copolymers (PNVP-b-PMANTU). researchgate.net

The table below presents the key results from the ATRP of NVP.

ParameterValue
ConversionUp to 65% in 3 hours
Molecular WeightControlled and close to theoretical values
Molecular Weight Distribution (Đ)Narrow, between 1.2 and 1.3

Photoinitiated Polymerization Mechanisms for this compound

Photoinitiated polymerization utilizes light to generate radical species that initiate polymerization. This technique is widely used in applications such as coatings, adhesives, and 3D printing. This compound is often used as a reactive diluent or comonomer in photoinitiated polymerization systems, particularly with acrylate-based formulations. radtech.org Its inclusion can significantly impact the polymerization kinetics and final polymer properties. radtech.orgresearchgate.net

Research into the photoinitiated copolymerization of NVP with multifunctional acrylates has revealed several key mechanistic insights:

Increased Polymerization Rate: The addition of NVP to acrylate (B77674) formulations is well-known to increase the rate of polymerization. radtech.org For instance, a 1:1 molar mixture of hexyl acrylate (HA) and NVP shows a polymerization rate approximately 200% greater than that of HA alone at 5% double bond conversion. radtech.org This rate enhancement is observed across various acrylate monomers. radtech.org

Oxygen Inhibition Reduction: NVP plays a crucial role in reducing the inhibitory effect of atmospheric oxygen on free-radical photopolymerization. researchgate.netrsc.org One proposed mechanism for this is the formation of a ground-state complex between the photosensitizer (e.g., Eosin Y) and NVP. rsc.org This complex formation is believed to be a primary reason for the reduction in the oxygen inhibition time. rsc.org

Influence of NVP Concentration and Monomer Functionality: The increase in polymerization rate is dependent on both the concentration of NVP and the functionality of the acrylate monomer. The relative rate increase with NVP content is more significant for monomers with higher functionality. radtech.org For example, the addition of 30 mol% NVP results in a 125% rate increase in the polymerization of di(ethylene glycol) diacrylate (DEGDA), while the same concentration leads to a nearly 300% rate increase in the case of dipentaerythritol (B87275) pentaacrylate (DPPA). radtech.org

The following table summarizes the effect of NVP on the polymerization rate of different acrylate monomers.

Acrylate MonomerNVP Concentration (mol%)Approximate Rate Increase (%)
Di(ethylene glycol) diacrylate (DEGDA)30125
Dipentaerythritol pentaacrylate (DPPA)30300
Hexyl acrylate (HA)50 (1:1 molar ratio)200

Copolymerization of N Vinyl 2 Pyrrolidone: Synthesis and Properties

Reactivity Ratios and Copolymer Composition Control

The behavior of N-Vinyl-2-pyrrolidone (NVP) in copolymerization is fundamentally described by its reactivity ratios. These ratios, denoted as r₁ (for NVP) and r₂ (for the comonomer), predict the sequence distribution of monomer units along the resulting copolymer chain. The reactivity ratio is the ratio of the rate constant for a propagating chain ending in one monomer adding to its own type of monomer to the rate constant of it adding to the other monomer type.

The product of the two reactivity ratios (r₁r₂) is a key indicator of the copolymer's microstructure:

r₁r₂ ≈ 1 : This signifies an ideal or random copolymerization, where the monomers are incorporated into the chain in a random sequence that reflects the feed composition.

r₁r₂ ≈ 0 : This indicates a tendency towards alternating copolymerization, where the monomers add to the chain in a regular alternating fashion. This often occurs when the cross-propagation (NVP radical adding to comonomer or vice-versa) is much more favorable than homopropagation. radtech.org

r₁ > 1 and r₂ < 1 (or vice versa): This suggests that one monomer is significantly more reactive than the other, leading to a copolymer that is initially rich in the more reactive monomer. As this monomer is consumed, the composition of the copolymer shifts. This can result in a gradient or blocky structure. sapub.org

NVP is generally considered a less activated monomer (LAM), which can lead to non-ideal behavior, particularly when copolymerized with more activated monomers (MAMs) like styrenes and methacrylates. ku.ac.ae For instance, in the copolymerization of NVP with styrene (B11656), the reactivity ratio for NVP (r₁) is very low (0.04), while for styrene (r₂), it is very high (14.6), indicating that the styrene radical strongly prefers to add another styrene monomer, leading to a copolymer with blocks of styrene units. researchgate.netresearchgate.net In contrast, when copolymerized with acrylic acid, the reactivity ratio of NVP (r₁) is greater than that of acrylic acid (r₂), and their product is less than one, resulting in a random copolymer that is rich in NVP units. sapub.org

Control over the final copolymer composition is achieved by manipulating the initial monomer feed ratio. By understanding the reactivity ratios, it is possible to tailor the feed composition to achieve a desired monomer distribution in the final polymer. For systems with azeotropic compositions, a specific feed ratio will produce a copolymer with the exact same composition. sapub.org Various graphical methods, such as the Fineman-Ross and Kelen-Tudos methods, are commonly used to experimentally determine these reactivity ratios from copolymerization data at low conversions. researchgate.netresearchgate.net

NVP (M₁)Comonomer (M₂)r₁ (NVP)r₂ (Comonomer)r₁r₂Copolymer Type
This compoundAcrylic Acid (AA)>1<1<1Random
This compoundMethyl Methacrylate (B99206) (MMA)0.347.582.58Block-like
This compoundStyrene (St)0.0414.60.58Block-like
This compound2-Hydroxyethyl Methacrylate (HEMA)---Penultimate model suggests complex behavior
This compoundButyl Acrylate (B77674)0.020.80.016Alternating tendency
This compound3-(Trimethoxysilyl) propyl methacrylate (TMSPM)0.0973.7220.36Gradient/Block-like

Data compiled from multiple research findings. radtech.orgsapub.orgku.ac.aeresearchgate.netresearchgate.netresearchgate.net

Statistical and Block Copolymer Architectures of this compound

Copolymerization with Hydrophilic Monomers (e.g., 2-Hydroxyethyl Methacrylate, Acrylic Acid, Acrolein, Poly(ethylene glycol) diacrylate)

NVP is frequently copolymerized with other hydrophilic monomers to create polymers with tailored properties for applications such as hydrogels and biomaterials.

2-Hydroxyethyl Methacrylate (HEMA): The free radical copolymerization of NVP with HEMA has been studied extensively for use in hydrogels. The reactivity of this system is complex, with some studies indicating that the penultimate model—where the reactivity of a growing chain depends on the last two monomer units—describes the copolymerization behavior better than the simpler terminal model. researchgate.net This suggests a nuanced sequence distribution that is not purely random. The resulting P(NVP-co-HEMA) hydrogels combine the high hydrophilicity of NVP with the properties of PHEMA. researchgate.net

Acrylic Acid (AA): Copolymers of NVP and acrylic acid are synthesized via free radical solution polymerization. sapub.org Research indicates that the reactivity ratio of NVP is higher than that of AA, leading to a random copolymer that is generally richer in NVP units. The product of the reactivity ratios (r₁r₂) is less than 1, confirming a random distribution of monomers along the polymer chain. sapub.org These copolymers are typically soluble in polar solvents.

Acrolein: Information on the specific copolymerization of this compound with acrolein is less detailed in readily available literature, but the reactive aldehyde group of acrolein offers potential for post-polymerization modification, creating functional copolymers.

Poly(ethylene glycol) diacrylate (PEGDA): NVP can be copolymerized with multifunctional acrylates like PEGDA to form crosslinked polymer networks or hydrogels. In these photopolymerization systems, NVP acts as a reactive diluent that can significantly increase the polymerization rate and conversion. radtech.org The rate enhancement is attributed to the favorable cross-propagation between NVP and acrylate monomers. The influence of NVP on the polymerization rate increases with both its concentration and the functionality of the acrylate monomer. radtech.org

Copolymerization with Hydrophobic Monomers (e.g., Vinyl Acetate (B1210297), Methyl Methacrylate, Styrene)

Copolymerizing the hydrophilic NVP with hydrophobic monomers is a primary method for producing amphiphilic polymers with controlled hydrophilic-lipophilic balance.

Vinyl Acetate (VA): The copolymerization of NVP and VA can be achieved through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This controlled radical polymerization method allows for the synthesis of well-defined block copolymers (PNVP-b-PVAc). Typically, the NVP block is synthesized first and then used as a macromolecular chain transfer agent (macro-CTA) for the subsequent polymerization of VA. nih.gov

Methyl Methacrylate (MMA): The copolymerization of NVP with MMA often results in a copolymer richer in MMA, as MMA is generally the more reactive monomer. nih.gov Reactivity ratios of r₁(NVP) = 0.34 and r₂(MMA) = 7.58 have been reported, indicating a strong tendency for MMA to add to the growing chain. researchgate.net This disparity in reactivity can lead to the formation of copolymers with a more block-like or gradient structure rather than a purely random one.

Styrene (St): The radical copolymerization of NVP and styrene is characterized by a significant difference in monomer reactivity. Reactivity ratios have been determined as r₁(NVP) = 0.04 and r₂(St) = 14.6. researchgate.net This indicates that styrene is much more reactive than NVP, and a growing chain ending in a styrene unit will preferentially add another styrene monomer. Consequently, the resulting copolymers tend to have blocks of styrene units. ku.ac.ae

Amphiphilic this compound Copolymers

Amphiphilic copolymers containing NVP are macromolecules that possess both hydrophilic (from PNVP segments) and hydrophobic (from comonomer segments) properties. These are most often created by copolymerizing NVP with hydrophobic monomers like n-alkyl methacrylates or by synthesizing block copolymers. sapub.org

These copolymers can self-assemble in selective solvents to form various nanostructures, such as micelles or vesicles. sapub.org For example, novel amphiphilic block copolymers of NVP with n-hexyl methacrylate (HMA) and stearyl methacrylate (SMA) have been prepared via RAFT polymerization. sapub.org In aqueous solutions, where the PNVP block is soluble and the polymethacrylate (B1205211) block is not, these copolymers form high-aggregation-number, spherical micelles. sapub.org Similarly, amphiphilic copolymers of NVP and allyl glycidyl (B131873) ether with a terminal hydrophobic n-octadecylthio group have been synthesized. These copolymers self-assemble into nanocarriers, demonstrating their potential in delivery systems. radtech.org The synthesis of these architectures allows for precise control over properties like the critical aggregation concentration by adjusting the molecular weight and composition of the copolymer. researchgate.net

Graft Copolymerization of this compound

Graft copolymerization is a method used to modify the properties of a pre-existing polymer backbone by covalently attaching side chains of a different polymer. NVP is often used as the monomer for these grafted chains to impart hydrophilicity, biocompatibility, and other desirable properties of Poly(this compound) (PVP) to a substrate material.

Several methods are employed for grafting NVP:

Radiation-Induced Grafting: This technique involves pre-irradiating a polymer substrate, often with gamma rays from a ⁶⁰Co source, to create active radical sites on its surface. The irradiated polymer is then exposed to an NVP monomer solution, initiating the growth of PVP chains from the backbone. This method has been used to graft NVP onto materials like poly(vinylidene fluoride) (PVDF) powder. The degree of grafting can be controlled by varying factors such as the irradiation dose, monomer concentration, and reaction time.

Chemical Initiation: Free radical polymerization can be initiated using chemical redox systems to graft NVP onto natural polymers. For instance, graft copolymers of NVP onto guar (B607891) gum have been synthesized using potassium persulfate (KPS) as an initiator. The grafting yield is optimized by adjusting parameters like initiator and monomer concentration, temperature, and time. This method has also been applied to graft NVP onto chitosan (B1678972) and k-carrageenan. nih.govmdpi.com

Photochemical Grafting: UV-assisted graft polymerization is another approach. In this method, a polymer substrate is submerged in an NVP solution, sometimes containing a photoinitiator, and exposed to UV light. The UV radiation creates radicals on the polymer backbone, initiating the grafting process. This technique has been successfully used to modify poly(ether sulfone) ultrafiltration membranes to improve their surface wettability and reduce protein fouling. rsc.org

Grafting can also be performed in the reverse manner, where a polymer backbone with initiator moieties is used to grow NVP side chains, as seen in the synthesis of polymer bottlebrushes via Atom Transfer Radical Polyaddition (ATRPA) and RAFT polymerization. ijrr.com

Interpenetrating Polymer Networks (IPNs) Incorporating Poly(this compound)

Interpenetrating Polymer Networks (IPNs) are a class of polymer blends where two or more crosslinked polymers are synthesized in the presence of each other, resulting in physically entangled networks. Poly(this compound) (PVP) is a common component in IPNs, particularly for hydrogel applications, due to its hydrophilicity and biocompatibility. researchgate.net An IPN is distinct from a polymer blend or copolymer in that the constituent polymer networks are not covalently bonded to each other but are mechanically interlocked.

Synthesis: The synthesis of a PVP-based IPN typically involves a sequential process. First, a network of one polymer is formed. Then, the monomer and crosslinker for the second polymer (e.g., NVP and a crosslinker) are swollen into the first network, followed by in-situ polymerization and crosslinking. For example, a PVP-alginate IPN can be prepared by first crosslinking PVP via UV radiation in the presence of a photoinitiator, followed by the ionic crosslinking of alginate with calcium ions. rsc.org Semi-IPNs are also common, where one polymer is crosslinked while the other is linear and entrapped within the network. Semi-IPNs have been synthesized using polyurethane (PU) and PVP, where the PU forms a network and the PVP is entangled within it. researchgate.net

Thermoresponsive this compound Copolymers: Mechanism and Control of Phase Transitions

Thermoresponsive polymers are a class of "smart" materials that exhibit a reversible phase transition in response to a change in temperature. In aqueous solutions, this transition typically manifests as a dramatic change in solubility. For copolymers incorporating this compound (NVP), this behavior is engineered by combining the highly hydrophilic nature of NVP with other, less hydrophilic or environmentally sensitive monomers. The resulting copolymers can be designed to have a Lower Critical Solution Temperature (LCST), where the polymer is soluble in water at lower temperatures but becomes insoluble and precipitates as the temperature is raised above a critical point.

Mechanism of Phase Transitions

The thermoresponsive behavior of NVP copolymers in aqueous solution is governed by a delicate balance between hydrophilic and hydrophobic interactions. At temperatures below the LCST, hydrogen bonds between the polymer chains (specifically, the amide groups of the NVP units and other hydrophilic moieties) and the surrounding water molecules are dominant. This strong hydration shell keeps the polymer chains solvated and in a dissolved, extended coil state.

As the temperature of the solution increases, the kinetic energy of the water molecules rises, leading to the weakening and disruption of the ordered hydrogen bonds that form the hydration shell around the polymer. Concurrently, hydrophobic interactions between the polymer segments become thermodynamically more favorable. This shift in the dominant intermolecular forces is an entropically driven process. When the temperature reaches the LCST, a cooperative dehydration of the polymer chains occurs. The chains collapse into a more compact, globular state to minimize contact with water, leading to aggregation and macroscopic phase separation, which is observed as the solution becoming cloudy (the cloud point). semanticscholar.orgtandfonline.commdpi.com This transition is reversible; upon cooling below the LCST, the polymer chains rehydrate and redissolve.

Studies using temperature-dependent ¹H NMR and microcalorimetry have confirmed this mechanism. acs.orgresearchgate.net For instance, research on NVP copolymers with substituents on the pyrrolidone ring shows that the phase transitions involve dehydration, although for some copolymers bearing ether substituents, the transition is less cooperative with a lower enthalpy change, suggesting a liquid-to-liquid phase separation rather than a complete collapse. acs.orgresearchgate.net

Control of Phase Transitions

The ability to precisely control the phase transition temperature is crucial for tailoring thermoresponsive NVP copolymers for specific applications. The LCST can be finely tuned through several synthetic and environmental strategies.

Copolymer Composition: The most effective method for controlling the LCST is by adjusting the type and ratio of the comonomer copolymerized with NVP.

Incorporation of Hydrophilic Monomers: Conversely, incorporating the highly hydrophilic NVP monomer into another thermoresponsive polymer, such as poly(N-isopropylacrylamide) (PNIPAM), raises the LCST. nih.govnih.gov The NVP units increase the number of sites for hydrogen bonding with water, requiring a higher temperature to initiate the hydrophobic collapse. This allows for precise tuning of the transition temperature, for example, to be close to physiological temperature for biomedical applications. researchgate.netnih.gov

The following table illustrates how the copolymer composition affects the cloud point temperature for copolymers of this compound (NVP) and N-isopropylacrylamide (NIPAm).

Molar % of NVP in FeedMolar % of NIPAm in FeedResulting Cloud Point (°C)
109038.5
208045.0
307053.5
406067.0
505081.0
Data derived from studies on poly(N-isopropylacrylamide-co-N-vinyl-2-pyrrolidinone) hydrogels. nih.gov

Modification of the NVP Monomer: Another strategy involves chemically modifying the NVP monomer itself. By synthesizing NVP derivatives with substituents at the 3-position of the pyrrolidone ring, thermoresponsiveness can be imparted to the corresponding homopolymers. acs.orgresearchgate.net For example, homopolymers of NVP substituted with simple alkyl chains (e.g., methyl, ethyl) are soluble in cold water but exhibit a sharp phase transition upon heating. acs.orgresearchgate.net The LCST can be controlled by altering the hydrophilicity of the substituent; more hydrophobic substituents result in a lower LCST. acs.orgresearchgate.net

External Factors: The phase transition can also be influenced by external solution conditions.

Addition of Salts: The presence of salts in the aqueous solution can significantly affect the LCST of NVP copolymers. Ions can disrupt the structure of water molecules hydrating the polymer chains. "Salting-out" salts, such as NaCl, generally decrease the LCST by competing for water molecules, which promotes the dehydration of the polymer and encourages aggregation at lower temperatures. acs.orgresearchgate.netrsc.org

Polymer Concentration: The cloud point temperature can also show a dependence on the concentration of the polymer in the solution. semanticscholar.org

By manipulating these parameters, NVP-based copolymers can be engineered with precise and predictable thermoresponsive behaviors, making them highly versatile for a range of advanced applications.

Functionalization Strategies for N Vinyl 2 Pyrrolidone and Its Polymers

Introduction of Terminal Functional Groups in Poly(N-Vinyl-2-pyrrolidone) Oligomers

The introduction of specific functional groups at the termini of Poly(this compound) (PVP) chains, creating telechelic oligomers, is a key strategy for producing well-defined macromolecular structures. These terminal groups serve as reactive handles for further chemical transformations, such as chain extension, grafting, or conjugation with other molecules. The most common approach to achieve this is through radical polymerization of this compound (NVP) in the presence of functional chain transfer agents.

Carboxyl-Containing Telechelics

Carboxyl-terminated PVP oligomers are frequently synthesized via radical polymerization using mercapto acids as chain transfer agents. nih.govnih.gov This method allows for the selective introduction of terminal carboxyl groups. nih.gov Studies have shown that sulfanylethanoic acid (mercaptoacetic acid) and 3-sulfanylpropanoic acid are effective molecular weight regulators in the polymerization of NVP initiated by 2,2'-azobisisobutyronitrile (AIBN). nih.govnih.govresearchgate.net

The chain transfer constants for sulfanylethanoic acid and 3-sulfanylpropanoic acid have been determined to be 0.441 and 0.317, respectively. nih.govnih.govresearchgate.net An interesting kinetic observation is the unexpected acceleration of the polymerization rate upon the addition of these mercapto acids. nih.govresearchgate.net This has been attributed to the formation of a high-temperature redox initiating system between the thiolate anions of the mercapto acids and the AIBN initiator. nih.govnih.govresearchgate.net The resulting carboxyl-containing telechelics have applications in drug delivery, where the terminal carboxyl group can bind to amine-containing drugs. nih.gov

Synthesis of Carboxyl-Terminated PVP

Chain Transfer AgentInitiatorChain Transfer Constant (Ctr)Key Finding
Sulfanylethanoic acidAIBN0.441Accelerates polymerization rate
3-Sulfanylpropanoic acidAIBN0.317Effective molecular weight regulator

Amino-Terminated Oligomers

The synthesis of amino-terminated PVP oligomers can be achieved through the radical telomerization of NVP using 2-aminoethanethiol as a chain transfer agent. bohrium.com This process yields oligomers with terminal amino groups, which are valuable for subsequent conjugation reactions. The kinetics of this telomerization have been studied, and the structure of the resulting oligomers confirmed using spectroscopic methods. bohrium.com These amino-functionalized oligomers are capable of stabilizing aqueous dispersions of substances like gossypol. bohrium.com

Hydroxyl-Functionalized Oligomers

Hydroxyl-functionalized PVP oligomers can be prepared by several methods. One approach involves radical polymerization in the presence of a hydroxyl-containing chain transfer agent, such as mercaptoethanol. researchgate.net Another strategy is the copolymerization of NVP with monomers that already contain hydroxyl groups. acs.org It is also noteworthy that commercially available PVP, synthesized through processes involving water and hydrogen peroxide, is often inherently terminated with hydroxyl end groups. washington.edunih.gov These hydroxyl groups have been shown to act as mild reducing agents, for example, in the synthesis of noble metal nanoplates where PVP also serves as a stabilizer. washington.edunih.gov

Post-Polymerization Modification and Derivatization of Poly(this compound)

Post-polymerization modification is a versatile strategy that allows for the introduction of a wide array of functional groups onto a pre-existing PVP backbone. This approach is particularly powerful when combined with controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which is well-suited for NVP. nih.gov

RAFT polymerization enables the synthesis of well-defined PVP with controlled molecular weights and narrow polydispersities. nih.gov Xanthates are commonly used as RAFT agents for the polymerization of less activated monomers like NVP. nih.govresearchgate.net By employing a RAFT agent that contains a reactive functional group, a handle is installed at the polymer chain end. For instance, an N-hydroxysuccinimide (NHS)-functionalized chain-transfer agent can be used to synthesize PVP, which can then be readily modified by reacting the NHS ester with amine-containing molecules, such as biotin (B1667282) or glycans. nih.gov This method provides a robust platform for creating functional PVP conjugates. nih.gov Similarly, trithiocarbonate-mediated RAFT polymerization has been used to create homotelechelic PVP oligomers with carboxylic acid groups at both ends. acs.org

Surface Functionalization with Poly(this compound)

PVP is widely used to modify the surfaces of various materials to enhance their properties, such as biocompatibility and dispersibility. This can be achieved through different grafting and coating techniques.

Noncovalent Functionalization of Carbon-Based Nanomaterials (e.g., Graphene, Carbon Nanofibers)

A significant application of PVP is in the noncovalent functionalization of carbon-based nanomaterials like graphene and carbon nanotubes. nih.govmdpi.comresearchgate.net These materials tend to aggregate due to strong van der Waals forces, which limits their processability and application. acs.org Noncovalent functionalization with polymers is an attractive method to overcome this issue as it improves solubility without disrupting the intrinsic electronic and mechanical properties of the carbon lattice. acs.orgnih.gov

PVP can effectively functionalize and exfoliate graphite (B72142) into graphene sheets through in situ polymerization of NVP monomers on the graphite surface. nih.govmdpi.comresearchgate.net The functionalization occurs through noncovalent interactions, primarily π-π stacking and van der Waals forces, between the polymer and the graphene surface. acs.org In this arrangement, the hydrophobic alkyl backbone of PVP interacts with the graphene sheet, while the hydrophilic lactam groups are exposed to the solvent, thereby enhancing the dispersion of the nanomaterial in aqueous or organic media. nih.gov

Surface Modification for Antifouling Applications

The application of this compound (NVP) and its polymer, polyvinylpyrrolidone (B124986) (PVP), in the surface modification of materials is a critical strategy for mitigating biofouling. Biofouling, the undesirable accumulation of microorganisms, proteins, and other biological entities on surfaces, is a significant challenge in biomedical devices, marine applications, and industrial processes. PVP-modified surfaces have demonstrated considerable promise as an effective antifouling coating, comparable to the widely used poly(ethylene glycol) (PEG) nih.gov. The antifouling properties of PVP are primarily attributed to its high hydrophilicity and the formation of a hydration layer on the surface, which creates a physical and energetic barrier to the adhesion of biological molecules and organisms bibliotekanauki.pl.

Research has extensively demonstrated the efficacy of PVP in preventing the nonspecific adsorption of proteins, which is often the initial step in the biofouling cascade. By grafting PVP onto various substrates, a significant reduction in protein attachment is achieved. For instance, studies have shown that PVP coatings can reduce the adsorption of bovine serum albumin by as much as 92% compared to unmodified surfaces rsc.org. Similarly, PVP-grafted polyurethane films have been shown to decrease the adsorption of bovine serum albumin (BSA), lysozyme (B549824) (LYS), and bovine serum fibrinogen (BFG) by 93.4%, 68.3%, and 85.6%, respectively, when compared to the uncoated film iaea.org.

Beyond protein resistance, PVP-modified surfaces also exhibit a marked reduction in cell and bacterial adhesion. This is crucial for biomedical implants and devices where preventing bacterial colonization and subsequent biofilm formation is paramount. The hydrophilic polymer chains of PVP, when bound to a surface, create a brush-like structure that sterically hinders the approach and attachment of cells and bacteria bibliotekanauki.pl. For example, polyvinylchloride surfaces coated with PVP have shown a 64%–81% decrease in 3T3 mouse fibroblast cell adhesion theiet.org. Furthermore, these surfaces demonstrated a significant reduction in the attachment of various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa theiet.org.

The effectiveness of the antifouling properties can be influenced by the grafting density and the length of the PVP chains. Surface-initiated atom transfer radical polymerization (SI-ATRP) is a common technique used to graft PVP from a surface, allowing for control over the polymer brush architecture iaea.orgrsc.org. By tuning these parameters, the microtopography and surface energy can be optimized for enhanced antifouling performance rsc.org.

Table 1: Reduction in Biofouling on PVP-Modified Surfaces

Substrate Material Modification Method Biofoulant Percent Reduction in Adhesion/Adsorption
Microporous Membranes Vapor-based grafting of crosslinked PVP Bovine Serum Albumin 92%
Polyurethane (PU) Film Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) Bovine Serum Albumin (BSA) 93.4%
Polyurethane (PU) Film Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) Lysozyme (LYS) 68.3%
Polyurethane (PU) Film Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) Bovine Serum Fibrinogen (BFG) 85.6%
Polyvinylchloride (PVC) End-capping with succinimidyl groups 3T3 Mouse Fibroblast Cells 64% - 81%
Polyvinylchloride (PVC) End-capping with succinimidyl groups Staphylococcus aureus 22% - 76%
Polyvinylchloride (PVC) End-capping with succinimidyl groups Escherichia coli 18% - 76%
Polyvinylchloride (PVC) End-capping with succinimidyl groups Pseudomonas aeruginosa 20% - 73%

Chemical Alteration of Polymer Surfaces with this compound Derivatives

The chemical alteration of polymer surfaces using this compound (NVP) derivatives is a versatile approach to impart desired functionalities and enhance surface properties. This often involves the covalent attachment of PVP chains to the substrate, a process known as grafting, which results in a durable and stable modification euacademic.org. Two primary strategies are employed for this purpose: "grafting to" and "grafting from."

The "grafting to" method involves the synthesis of pre-formed, functionalized PVP chains which are then attached to a compatible polymer surface euacademic.orgfrontiersin.org. An example of this approach is the preparation of amphiphilic PVP derivatives. By introducing hydrophobic end-groups, such as stearyl or palmityl residues, to the PVP chain, the resulting polymer can anchor to hydrophobic surfaces or self-assemble into structures like micelles nih.gov. This is achieved by first synthesizing amino- or carboxy-terminated PVP derivatives through free-radical polymerization of NVP in the presence of chain transfer agents like amino- or carboxy-mercaptans. These functionalized PVPs can then be reacted with molecules like stearoyl chloride or palmitoyl (B13399708) chloride to yield the amphiphilic derivatives nih.gov.

The "grafting from" approach, on the other hand, involves initiating the polymerization of NVP directly from the surface of the substrate. This technique allows for the formation of dense polymer brushes with a high grafting density. A prominent example of this method is surface-initiated atom transfer radical polymerization (SI-ATRP) rsc.org. This technique has been successfully used to graft PVP from poly(dimethylsiloxane) (PDMS) surfaces, transforming the hydrophobic PDMS into a hydrophilic and anti-biofouling material rsc.org.

Another powerful "grafting from" technique is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT polymerization offers excellent control over the molecular weight and architecture of the grafted polymer chains nih.gov. This method has been employed to synthesize PVP-grafted nanoparticles, which have potential applications in drug delivery due to the biocompatibility of PVP sc.edu. The use of specific RAFT agents, such as those based on trithiocarbonates, allows for the controlled polymerization of NVP while minimizing side reactions acs.orgacs.org.

Furthermore, NVP derivatives can be copolymerized with other monomers to create functional surfaces. For instance, NVP can be copolymerized with ethylene (B1197577) glycol diacrylate to form crosslinked PVP coatings with tailored hydrophilicity and antifouling properties rsc.org. The degree of crosslinking can be controlled by adjusting the ratio of the monomers, which in turn influences the surface properties rsc.org.

Table 2: Strategies for Chemical Alteration of Polymer Surfaces with this compound Derivatives

Strategy Method NVP Derivative/System Outcome
Grafting To Free-radical polymerization with chain transfer agents followed by chemical modification Amino- or carboxy-terminated PVP reacted with stearoyl chloride or palmitoyl chloride Formation of amphiphilic PVP with hydrophobic end-groups for surface anchoring
Grafting From Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) This compound monomer Growth of dense PVP brushes from the surface, enhancing hydrophilicity and antifouling properties
Grafting From Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization This compound monomer with a RAFT agent Controlled growth of PVP chains on surfaces and nanoparticles for applications like drug delivery
Copolymerization Vapor-based copolymerization This compound and Ethylene glycol diacrylate Formation of crosslinked PVP coatings with tunable crosslinking degree and hydrophilicity

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Polyvinylpyrrolidone
Poly(ethylene glycol)
Bovine Serum Albumin
Lysozyme
Bovine Serum Fibrinogen
Polyurethane
Polyvinylchloride
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
3T3 Mouse Fibroblast Cells
Stearyl chloride
Palmitoyl chloride
Amino-mercaptans
Carboxy-mercaptans
Poly(dimethylsiloxane)
Ethylene glycol diacrylate

Advanced Research Applications of N Vinyl 2 Pyrrolidone Based Materials

Biomedical and Pharmaceutical Research

In the realm of biomedical and pharmaceutical research, materials derived from N-Vinyl-2-pyrrolidone, primarily in the form of PVP, are instrumental in addressing key challenges in drug delivery, tissue engineering, and the development of biocompatible medical devices. The inherent properties of PVP make it an ideal candidate for creating systems that can improve the efficacy of therapeutic agents and the performance of biomedical implants. nih.gov

PVP-based materials have been extensively investigated for their potential to revolutionize drug delivery. Their utility spans from enhancing the solubility of poorly water-soluble drugs to creating sophisticated carriers for targeted and controlled release. nih.govnbinno.com The versatility of PVP allows for its formulation into various morphologies, including amorphous solid dispersions, nanoparticles, microparticles, and hydrogels, each tailored for specific drug delivery applications. nih.gov

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability. nbinno.com this compound-based polymers, in the form of PVP, are pivotal in overcoming this hurdle through the formation of amorphous solid dispersions (ASDs). In an ASD, the drug is molecularly dispersed within the polymer matrix, preventing its crystallization into a less soluble form. mdpi.com This amorphous state enhances the drug's dissolution rate and subsequent absorption. nih.gov The mechanism involves increasing the surface area available for dissolution and improving the wettability of the drug. nbinno.com

Furthermore, PVP can be engineered to control the release rate of drugs. By incorporating it into matrix systems or as coatings, the diffusion and erosion profiles of the drug can be modulated to achieve sustained or targeted release. nbinno.com The molecular weight of PVP, often denoted by a K-value, influences the viscosity and polymer chain length, providing a means to fine-tune the release kinetics. nbinno.com

Research Findings on PVP-Based Drug Formulations for Enhanced Solubility and Controlled Release

DrugPVP-Based SystemKey FindingReference
RitonavirAmorphous Solid Dispersion with PVP-VAHigher drug loading (50%) resulted in a drug-controlled release pattern, with the dissolved drug concentration remaining below the amorphous solubility. tandfonline.com
FelodipineAmorphous Solid Dispersion with PVP-VAReal-time Raman imaging revealed the dissolution mechanisms of ASD tablets, showing how drug loading affects release. tandfonline.com
AndrographolideComposite MicroparticlesA five-fold increase in dissolution was observed compared to the pure compound. The release rate was enhanced by increasing the PVP/drug ratio. nih.gov

This compound-based polymers are extensively used in the fabrication of nanoparticle and microparticle drug delivery systems. nih.gov These particulate carriers offer numerous advantages, including the ability to encapsulate and protect therapeutic agents, enhance their stability, and facilitate targeted delivery to specific sites within the body. mdpi.com

PVP often serves as a surface stabilizer or coating for nanoparticles, preventing their agglomeration and improving their biocompatibility. nih.govrsc.org For instance, PVP-coated magnetite (Fe₃O₄) nanoparticles have been developed for magnetically targeted drug delivery, demonstrating higher drug loading and reduced aggregation compared to uncoated nanoparticles. nih.gov Similarly, PVP-coated gold nanoparticles have shown enhanced efficacy in delivering doxorubicin (B1662922) to lung cancer cells. nih.gov The amphiphilic nature of some PVP derivatives allows them to self-assemble into micellar nanostructures, which can encapsulate hydrophobic drugs. nih.gov

Microparticles incorporating PVP are commonly prepared using techniques like spray drying. nih.gov These particles can improve the dissolution of poorly water-soluble drugs by increasing the surface area and leveraging the hydrophilic nature of the PVP matrix. nih.gov

Examples of this compound-Based Nanoparticle and Microparticle Drug Carriers

Carrier TypeCore Material/DrugPVP RoleKey Research FindingReference
Magnetite NanoparticlesEpirubicin hydrochlorideCoatingPVP coating reduced nanoparticle agglomeration and led to a drug loading of 78%. Showed cancer-targeting ability. nih.gov
Gold NanoparticlesDoxorubicinCoatingMean size of ~14 nm. More effectively inhibited the growth of lung cancer cells than the free drug. nih.gov
Amphiphilic PVP NanoparticlesDR5-B (TRAIL variant)Carrier (self-assembled)Enhanced cytotoxic effects in both 2D and 3D tumor spheroid models compared to the free protein. nih.gov
Chitosan-PVP NanoparticlesSynthetic and natural antimicrobialsCo-polymerEffectively encapsulated and provided sustained release of antimicrobial agents. Confirmed biocompatibility. mdpi.com

Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large amounts of water, making them highly biocompatible and suitable for various biomedical applications. tandfonline.comnih.gov this compound-based hydrogels, often in the form of crosslinked PVP, are particularly attractive for drug delivery and tissue engineering due to their tunable swelling properties and ability to encapsulate therapeutic molecules. mdpi.com

These hydrogels can be designed to be stimuli-responsive, for example, sensitive to changes in pH. frontiersin.org This property allows for the targeted release of drugs in specific environments, such as the acidic microenvironment of tumors. mdpi.com Research has demonstrated that pectin-PVP hydrogels exhibit pH-dependent swelling and can provide controlled release of drugs like ceftriaxone (B1232239) sodium. frontiersin.org

In tissue engineering, PVP-based hydrogels serve as scaffolds that mimic the natural extracellular matrix, providing a supportive environment for cell growth, proliferation, and differentiation. nih.govmdpi.com The porous structure of these hydrogels facilitates the transport of nutrients and waste products, which is essential for tissue regeneration. mdpi.com Studies have shown that composite hydrogels of polyvinyl alcohol (PVA) and PVP can promote wound healing by stimulating cell proliferation and migration. researchgate.net The ratio of PVA to PVP can be adjusted to control properties like pore size and water absorption, tailoring the scaffold for different stages of the healing process. researchgate.net

Applications of this compound-Based Hydrogels in Research

Hydrogel CompositionApplicationKey Research FindingReference
Pectin-PVP-Sepiolite ClaypH-sensitive drug deliveryDemonstrated pH-responsive swelling, biodegradability, and controlled release of ceftriaxone sodium (91.82% release in 2 hours). frontiersin.orgresearchgate.net
PVP-Gelatin with Gold NanoparticlesAnticancer drug deliveryShowed prolonged release of tamoxifen, with more effective release in an acidic environment, mimicking tumor conditions. mdpi.com
Polyvinyl Alcohol (PVA)-PVPWound healing scaffoldHydrogels with a high proportion of PVA promoted cell growth and movement, while high PVP content increased absorption ability. researchgate.net
Chitosan-PVPDrug/protein/gene delivery, wound healingBlends provide enhanced mechanical properties, biocompatibility, and stability for various biomedical applications. tandfonline.com

The interaction between a biomaterial and the surrounding biological environment is largely dictated by its surface properties. rsc.org Unwanted protein adsorption on the surface of medical implants can trigger adverse reactions, such as blood coagulation and inflammation, leading to device failure. nih.gov this compound-based polymers are used to modify the surfaces of biomaterials to enhance their biocompatibility and performance. nih.gov

Surface modification with PVP has been extensively investigated as a method to create "antifouling" surfaces that resist nonspecific protein adsorption. nih.gov This property is attributed to the hydrophilic and neutral nature of PVP, which creates a hydration layer that sterically hinders the approach of proteins. This makes PVP a promising alternative to poly(ethylene glycol) (PEG) for creating biocompatible coatings. nih.gov Various techniques, including physical coating, radiation-induced grafting, plasma polymerization, and surface-initiated atom transfer radical polymerization (SI-ATRP), have been employed to create stable PVP-modified surfaces. euacademic.org

Furthermore, PVP can be synthesized with specific functional groups to enable the covalent attachment, or bioconjugation, of bioactive molecules. For example, thiol-terminated PVP has been developed to immobilize peptides and oligonucleotides onto surfaces. nih.gov This technique offers a reversible method to functionalize surfaces for applications in biosensors, targeted drug delivery, and regenerative medicine. nih.gov

Research on Surface Modification and Bioconjugation with this compound-Based Polymers

Substrate MaterialModification/Conjugation TechniquePurposeKey FindingReference
Polyurethane (PU) filmSurface-Initiated ATRPReduce protein adsorptionPVP-grafted PU film reduced bovine serum albumin adsorption by 93.4%, demonstrating excellent antifouling properties. researchgate.net
Colloidal silica (B1680970) particlesAdsorption of thiol-terminated PVPLigand immobilizationDemonstrated that peptides and oligonucleotides could be conjugated to the terminal thiol groups of PVP for molecular recognition assays. nih.gov
Various polymers (e.g., PP, PE)Radiation-induced graftingImprove biocompatibilityIonizing radiation can be used to graft NVP onto various polymer surfaces to alter their surface properties. euacademic.org

Historically, one of the earliest and most significant biomedical applications of this compound-based polymers was the use of PVP as a plasma volume expander. nih.govwikipedia.org First developed in the 1940s, PVP solutions were used to treat trauma victims by restoring circulatory volume. nih.govwikipedia.org PVP was chosen for this application due to its high water solubility, chemical stability, and physiological inertness. nih.gov It is a synthetic polymer with an average molecular weight of 40,000, typically used in a 3.5% solution. slideshare.net

However, its use as a plasma substitute has declined because it can provoke the release of histamine (B1213489) and interfere with blood grouping. wikipedia.orgslideshare.net A fraction of the administered PVP can also be stored in the reticuloendothelial system for prolonged periods. slideshare.net

Despite the decline in its use as a direct plasma substitute, research into the blood compatibility (hemocompatibility) of PVP remains highly relevant, particularly in the context of surface coatings for blood-contacting medical devices. nih.gov The ability of PVP-modified surfaces to resist protein adsorption is crucial for preventing thrombosis (blood clot formation) on materials used for catheters, stents, and other cardiovascular implants. rsc.orgnih.gov Surfaces coated with hydrophilic polymers like PVP can prevent the adhesion and activation of platelets, a key step in the coagulation cascade. nih.gov Research continues to explore the mechanisms by which PVP coatings improve hemocompatibility, focusing on the selective adsorption of plasma proteins that may passivate the surface. researchgate.net

Properties and Research Findings Related to PVP and Blood Compatibility

Application/Research AreaPVP Formulation/SystemKey Property/FindingReference
Plasma Volume Expander3.5% solution of PVP (average MW 40,000)Used after the 1950s for trauma victims. Use declined due to histamine release and interference with blood grouping. wikipedia.orgslideshare.netslideshare.net
Hemocompatible Surface CoatingsPVP-grafted surfacesPVP's hydrophilic nature creates an antifouling layer that prevents nonspecific protein adsorption and platelet adhesion. nih.goveuacademic.org
Blood-Contacting DevicesHydrogel coatings on polyurethanesCoatings prevent cell adhesion even after extended periods of blood contact and remain functional after sterilization. nih.gov

Wound Healing and Regenerative Medicine Applications

Hydrogels derived from this compound (NVP), most notably Polyvinylpyrrolidone (B124986) (PVP), are extensively researched for their potential in wound healing and regenerative medicine. Their inherent properties, such as high water content, biocompatibility, and resemblance to natural soft tissues, make them ideal candidates for creating a moist wound environment conducive to healing. nih.gov

Research has focused on developing bicomponent hydrogels, for instance by combining Konjac Glucomannan (KGM) with a synthetic component derived from NVP. researchgate.netrsc.org These hydrogels have demonstrated the ability to stimulate the metabolic activity of fibroblasts and promote the migration of both fibroblasts and keratinocytes, crucial processes in wound closure. researchgate.netrsc.org Furthermore, studies have investigated NVP-based hydrogels copolymerized with acrylic acid and crosslinked with agents like ethylene (B1197577) glycol dimethacrylate. These materials exhibit significant swelling capacity, allowing them to retain large amounts of water while maintaining structural integrity, a key feature for effective wound dressings. nih.gov Toxicological assessments of these copolymeric hydrogels have shown no significant cytotoxicity, genotoxicity, or mutagenicity, underscoring their potential for safe use in biomedical applications. nih.gov

In the realm of regenerative medicine, NVP has been shown to positively influence bone regeneration. nih.govresearchgate.net Studies have demonstrated that NVP can enhance bone morphogenetic protein-2 (BMP2)-induced osteoblast differentiation while concurrently decreasing osteoclast differentiation. nih.govresearchgate.net In vivo experiments using NVP-loaded poly (lactic-co-glycolic acid) (PLGA) membranes in rabbit calvarial defect models revealed significantly greater bony bridging and regenerated bone area compared to unloaded membranes. nih.govresearchgate.net This suggests that NVP could serve as an "osteopromotive substance," enhancing bone regeneration in clinical situations where it is required. nih.gov

The development of PVP-based hydrogels also extends to their use as scaffolds for cell culture. Lyophilized PVP hydrogels have been successfully used for the culture of human oral mucosa stem cells. nih.gov While these hydrogels demonstrated some reduction in initial cell metabolic activity, the cells maintained a fusiform shape, indicating compatibility. nih.gov

Furthermore, the creation of injectable and self-healing hydrogels from PVP and carboxymethyl cellulose (B213188) (CMC) presents new avenues for drug delivery in wound healing. acs.orgnih.gov These hydrogels exhibit excellent biocompatibility, with cell viability remaining high after several days of culture. nih.gov Their ability to self-heal within seconds and their significant swelling capacity make them promising for controlled drug release applications. acs.orgnih.gov

Table 1: Research Findings on this compound in Wound Healing and Regenerative Medicine

Research Area Key Findings Citations
Wound Healing Bicomponent hydrogels of Konjac Glucomannan and NVP derivatives stimulate fibroblast and keratinocyte migration. researchgate.netrsc.org
NVP-acrylic acid copolymer hydrogels exhibit high water retention and are non-cytotoxic. nih.gov
PVP-based hydrogels provide a moist environment beneficial for wound healing. nih.gov
Bone Regeneration NVP enhances BMP2-induced osteoblast differentiation and decreases osteoclast differentiation. nih.govresearchgate.net
NVP-loaded PLGA membranes significantly increase bone regeneration in vivo. nih.govresearchgate.net
Cell Culture Lyophilized PVP hydrogels are suitable for the culture of human oral mucosa stem cells. nih.gov
Drug Delivery Injectable and self-healing PVP/CMC hydrogels demonstrate high biocompatibility and controlled drug release potential. acs.orgnih.gov

Advanced Materials Science

Membranes and Separation Technologies Research

Polyvinylpyrrolidone (PVP), derived from this compound, is a significant additive in the fabrication of polymer membranes for various separation processes. sphinxsai.com Its inclusion is primarily aimed at enhancing the hydrophilicity and altering the morphology of the membranes, which in turn improves their performance. sphinxsai.com

The addition of PVP to casting solutions for membranes, such as those made from polyethersulfone (PES), has been shown to increase permeability without a significant loss of selectivity. sphinxsai.com The presence of PVP on the membrane surface, confirmed by the detection of nitrogen, contributes to this enhanced performance. sphinxsai.com The molecular weight of the PVP used as an additive plays a crucial role; higher molecular weight PVP tends to create a denser membrane sublayer, which can decrease the pure water flux. sphinxsai.com

In the realm of pervaporation, a membrane technology used for separating liquid mixtures, PVP has been incorporated into sodium alginate (NaAlg) membranes to separate acetone-water mixtures. researchgate.net These blended membranes, crosslinked with calcium chloride, have been studied across a range of compositions and operating temperatures. researchgate.net Research indicates that while the permeation rate increases with higher PVP content and temperature, the separation factor tends to decrease. researchgate.net Sorption-diffusion studies have revealed that sorption selectivity is the primary factor governing the separation of acetone/water mixtures with these membranes. researchgate.net

The integration of various membrane technologies, including microfiltration, ultrafiltration, nanofiltration, and reverse osmosis, often utilizing PVP-modified membranes, has shown promise in improving product yield and purity while reducing energy consumption in various industries. mdpi.com

Table 2: Impact of PVP on Membrane Properties and Performance

Membrane Base Material Effect of PVP Addition Application Citations
Polyethersulfone (PES) Increased permeability, enhanced hydrophilicity. Ultrafiltration sphinxsai.com
Sodium Alginate (NaAlg) Increased permeation rate, decreased separation factor with higher PVP content. Pervaporation of acetone/water mixtures researchgate.net

Coatings and Adhesives Research

This compound (NVP) and its polymer, Polyvinylpyrrolidone (PVP), are versatile components in the research and development of advanced coatings and adhesives, particularly in radiation-curing applications.

NVP is frequently employed as a reactive diluent in UV-curable coatings, inks, and adhesives. chemicalbook.comguidechem.combasf.com Its function is to reduce the viscosity of the formulation, making it easier to apply, while also participating in the polymerization reaction upon UV exposure to become part of the final cured material. njchm.com The addition of NVP can enhance the performance characteristics of these materials, such as improving the elongation and viscosity of coatings. njchm.com In UV-resistant coatings for applications like wooden flooring, NVP helps to achieve physical properties comparable to waxless floors. njchm.com

The excellent wetting and adhesion properties of NVP on various substrates, especially plastics, make it a valuable component in adhesive formulations. basf.com It improves the bonding strength between the adhesive and the substrate. guidechem.com

Furthermore, research into stimuli-responsive polymers has explored copolymers of N-isopropylacrylamide (NIPA) and this compound (VP). bohrium.comresearchgate.net These copolymers exhibit temperature and pH sensitivity, making them "smart materials" with potential applications in advanced coatings. bohrium.comresearchgate.net The properties of these copolymers, such as their lower critical solution temperature (LCST), can be tuned by adjusting the monomer feed ratios during synthesis. acs.org This allows for the creation of coatings that can change their properties in response to environmental stimuli. acs.org

Nanocomposite Development and Characterization

The development of nanocomposites incorporating this compound (NVP) or its polymer, Polyvinylpyrrolidone (PVP), is an active area of research aimed at creating materials with enhanced properties. PVP is often used as a stabilizer or dispersing agent for nanoparticles due to its ability to prevent agglomeration through steric hindrance. mdpi.com

In the context of hydrogels, the introduction of inorganic clay, such as Laponite XLG, as a reinforcing agent into a Poly(N-vinyl pyrrolidone) (PNVP) matrix has been shown to significantly improve the mechanical properties of the resulting nanocomposite hydrogels. mdpi.com These hydrogels, synthesized via radical polymerization, exhibit enhanced characteristics as demonstrated by rheological measurements and swelling studies. mdpi.com

PVP has also been utilized to improve the dispersion of graphene nanosheets (GNSs) in a polyvinylidene fluoride (B91410) (PVDF) matrix. nih.gov The strong affinity of PVP for the sonicated expanded graphite (B72142) particles leads to a stable dispersion. nih.gov This enhanced dispersion results in higher electrical conductivity of the nanocomposite at lower filler loadings compared to composites without PVP. nih.gov

Furthermore, PVP has been used in conjunction with cellulose nanocrystals (CNC) to prepare composite films and aerogels. mdpi.com The interaction between PVP and CNC is influenced by the presence of water, with the polymer primarily adsorbing onto the cellulose in a globular form. nih.gov Molecular dynamics simulations have shown that in an aqueous environment, the interaction between PVP and the hydrophobic surface of cellulose is stronger than with the hydrophilic surface. nih.gov

The synthesis of nanocomposite nanofibers is another area of interest. For example, PVP nanofibers containing mesoporous bioactive glass (MBG) nanoparticles have been produced by electrospinning for potential use in bone tissue engineering. mdpi.com The incorporation of MBG particles was found to influence the mechanical properties and degradation rate of the nanofibrous mats. mdpi.com Similarly, TiO2-doped PVA-PVP-PAAm nanofibers have been developed, showing enhanced antibacterial and antioxidant properties, making them suitable for applications like wound dressings and food packaging. mdpi.com

Table 3: Role of PVP in Nanocomposite Development

Nanofiller Polymer Matrix Role of PVP Resulting Properties Citations
Laponite XLG Poly(N-vinyl pyrrolidone) Matrix Component Improved mechanical properties of the hydrogel. mdpi.com
Graphene Nanosheets Polyvinylidene Fluoride Dispersing Agent Enhanced electrical conductivity. nih.gov
Cellulose Nanocrystals Polyvinylpyrrolidone Matrix Component Formation of composite films and aerogels. mdpi.com
Mesoporous Bioactive Glass Polyvinylpyrrolidone Matrix Component Influenced mechanical properties and degradation of nanofibers. mdpi.com
TiO2 Nanoparticles PVA-PVP-PAAm Matrix Component Enhanced antibacterial and antioxidant performance of nanofibers. mdpi.com

Polymer Films and Packaging Materials Research

This compound (NVP) and its polymer, Polyvinylpyrrolidone (PVP), are being investigated for their potential in creating advanced polymer films and packaging materials, particularly for food applications. The inherent properties of PVP, such as its water solubility and film-forming ability, make it an interesting candidate for bio-based and biodegradable packaging. scientificwebjournals.com

However, the water-soluble nature of PVP presents a challenge for its direct use as a packaging material. scientificwebjournals.com To overcome this, research has focused on blending PVP with other polymers. For example, PVP/Polyvinyl alcohol (PVA) blended hydrogel films have been developed. scientificwebjournals.comresearchgate.net These films combine the water absorbency of PVA with the potential antimicrobial properties of PVP. scientificwebjournals.comresearchgate.net Studies have shown that a specific ratio of PVP to PVA (e.g., 25:75) can result in a composite biofilm with optimal mechanical properties for food packaging applications. scientificwebjournals.com

Another approach involves creating hydrogel films from PVP and carboxymethyl cellulose (CMC). researchgate.netbohrium.com These biodegradable films have been shown to be smooth, flexible, and transparent. researchgate.net Research has demonstrated that a PVP-CMC hydrogel film with a 20:80 ratio exhibits the best mechanical properties among various tested ratios. bohrium.com Biodegradation studies of these films have shown a significant weight loss over several weeks, confirming their potential as an environmentally friendly packaging alternative. bohrium.com

The use of PVP is not limited to food packaging. It is also used in the manufacturing of cast films that adhere to glass, metals, and plastics. nih.gov Additionally, in the paper industry, NVP is added to UV and electron beam (EB) curing coatings for paper and paperboard to improve fluidity and measurement levels while maintaining good curing properties. njchm.com

Environmental and Industrial Research

Research into the applications of this compound (NVP) and its polymer, Polyvinylpyrrolidone (PVP), extends to various environmental and industrial fields. In environmental protection, PVP-based materials have been investigated for the removal of heavy metals. mdpi.com

In industrial settings, NVP is a key monomer for the production of PVP, which has a wide range of uses. chemicalbook.com These applications include roles in the petroleum industry, cosmetics, and as a component in adhesives. chemicalbook.com PVP is also used as a binder in pharmaceutical tablets and as a lubricant in some contact lenses and eye drops. nih.gov

The synthesis of complex macromolecular architectures based on PVP using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is an area of active research. mdpi.com This allows for the creation of polymers with well-defined structures and functionalities for specialized industrial applications.

Furthermore, NVP is used as a reactive solvent for UV-curable resins in the production of printing inks and paints, as well as in paper and textile auxiliaries. chemicalbook.com

Wastewater Treatment Systems Research

This compound (NVP) and its polymer, polyvinylpyrrolidone (PVP), are subjects of significant research in the development of advanced wastewater treatment systems. Their utility stems from the polymer's ability to form hydrogels and functionalized materials capable of adsorbing pollutants. nih.gov Hydrogels, in particular, are investigated for their three-dimensional, porous network structure which allows for the absorption and retention of large volumes of water without dissolving. nih.gov These materials can be synthesized from NVP and other monomers to create structures with hydrophilic functional groups (-COOH, -NH2, -OH) that act as complexing agents for heavy metal removal from aqueous solutions. nih.gov

Research has focused on creating various NVP-based hydrogels and composites to target specific pollutants. For example, crosslinked this compound–itaconic acid (NVP-IA) hydrogels have been prepared through free-radical polymerization to study the removal of copper (Cu²⁺) and lead (Pb²⁺) ions. researchgate.net Studies have also explored macroporous PVP/Laponite nanocomposite hydrogels, which demonstrated efficient adsorption of heavy metal ions. scientific.net The modification of natural biopolymers like chitosan (B1678972) with NVP has also been evaluated. Chitosan beads, when crosslinked and grafted with NVP, were tested for their capacity to remove heavy metal ions such as Pb(II), Cu(II), and Cd(II) from aqueous solutions. semanticscholar.org

Beyond heavy metals, NVP-based materials are being engineered for broader applications. In one study, polyvinylidene fluoride (PVDF) membranes were prepared with PVP as an additive to improve their properties for treating tofu industry wastewater. mdpi.com The addition of PVP was found to enhance the hydrophilicity and surface properties of the membranes. mdpi.com Similarly, thin-film nanocomposite membranes incorporating PVP-modified graphene oxide have been synthesized for the treatment of oily wastewater, a notoriously challenging industrial effluent. nih.gov The research indicates that PVP's strong hydrophilicity, chemical stability, and non-toxicity make it a valuable component in developing next-generation water treatment membranes. nih.gov

The effectiveness of these systems is quantified by their adsorption capacities for various pollutants. Research findings detail the performance of different NVP-based materials in removing heavy metals, as summarized in the table below.

Heavy Metal Adsorption by this compound-Based Materials

Adsorbent MaterialTarget Metal IonMaximum Adsorption Capacity
This compound–itaconic acid (NVP-IA) hydrogelCopper (Cu²⁺)2.1 mmol/g
This compound–itaconic acid (NVP-IA) hydrogelLead (Pb²⁺)0.6 mmol/g
Poly(vinyl pyrrolidinone) (PVP)Mercury (Hg²⁺)26.5 mg/g
Poly(vinyl pyrrolidinone) (PVP)Cadmium (Cd²⁺)20.2 mg/g
Poly(vinyl pyrrolidinone) (PVP)Lead (Pb²⁺)15.3 mg/g

Sustainable Process Development in Industry

In the pursuit of green chemistry and sustainable industrial practices, materials derived from this compound are playing an increasingly important role. Research is focused on both the sustainable production of NVP itself and its use in creating environmentally friendly products and processes. ulipolymer.comrsc.org

A significant advancement in sustainable process development is the exploration of bio-based pathways for NVP synthesis. rsc.org Traditionally, NVP production relies on fossil fuels. rsc.org A novel route has been evaluated that synthesizes NVP from succinic acid, a biorefinery platform chemical. rsc.org A life cycle assessment (LCA) of this bio-based pathway projects a substantial environmental benefit, with an estimated 25–53% reduction in global warming impacts compared to the conventional fossil-fuel-based alternative. rsc.org However, the assessment also notes that these gains must be weighed against potential increases in other environmental impacts like eutrophication and acidification, which are linked to farming and the use of certain metal catalysts. rsc.org

NVP and its polymer, PVP, are also being utilized to develop more sustainable industrial materials. In response to global plastic pollution, scientists are combining PVP with natural polymers like cellulose to create new packaging materials that can be degraded in the natural environment. ulipolymer.com Another key application is in the formulation of biodegradable plastics by blending PVP with materials such as polyvinyl alcohol (PVA). eschemy.comunilongindustry.com The inclusion of PVP can enhance the material's mechanical properties, like toughness and elasticity, and also accelerate the biodegradation process by increasing the hydrolysis rate of PVA. eschemy.comunilongindustry.com

Furthermore, PVP is being used to replace more hazardous chemicals in industrial processes. ulipolymer.com In the textile printing and dyeing industry, for instance, PVP is serving as a substitute for formaldehyde-based crosslinkers for fiber modification. ulipolymer.com This shift is driven by regulations like the EU's REACH, which promotes the use of non-toxic and non-volatile additives like PVP. ulipolymer.com In the coatings industry, adding NVP to UV-curable formulations for wood, metal, or paper can improve performance while reducing environmental pollution pressure. njchm.comunilongindustry.com These coatings benefit from lower viscosity and high reactivity, which enhances fluidity and curing properties. njchm.comunilongindustry.com

Environmental Impact Comparison: Bio-based vs. Fossil-based NVP Production

Production PathwayKey FeedstockImpact on Global Warming PotentialOther Environmental Considerations
Bio-basedSuccinic Acid (from biomass)25–53% reduction compared to fossil-based routePotential increase in eutrophication and acidification
Fossil-basedAcetylene (B1199291) / γ-butyrolactoneBaselineReliance on non-renewable resources

Analytical and Characterization Methodologies in N Vinyl 2 Pyrrolidone Research

Spectroscopic Techniques

Spectroscopy is a fundamental tool for probing the molecular structure of NVP and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy provide detailed information about the atomic and molecular composition, chemical bonding, and structural arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of NVP and its polymers. slideshare.net It provides detailed information about the chemical environment of individual atoms, enabling the characterization of monomeric units, the determination of copolymer composition, and the study of polymerization mechanisms. niscpr.res.in Both ¹H NMR and ¹³C NMR are routinely used.

In the analysis of copolymers, such as those of N-Vinyl-2-pyrrolidone and 4-vinyl pyridine, ¹H-NMR spectra can be used to determine the copolymer composition. niscpr.res.in For more complex and overlapping spectra, advanced two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Total Correlated Spectroscopy (TOCSY) are employed for complete spectral assignments. niscpr.res.in These methods help to explain ¹H-¹H couplings and identify compositional sequences (diads and triads) within the polymer chain. niscpr.res.in The chemical shifts in NMR are sensitive to the compositional and configurational structure, making it one of the most reliable methods for characterizing copolymers. niscpr.res.in For instance, in novel amphiphilic block copolymers of NVP with n-alkyl methacrylates, NMR spectroscopy confirms the synthesis and allows for the calculation of the copolymer composition by integrating the signals of specific protons from each monomer unit. mdpi.com

Table 1: Illustrative ¹H and ¹³C NMR Spectral Data for NVP-based Copolymers Note: Chemical shifts (δ) are illustrative and can vary based on solvent and copolymer structure.

NucleusFunctional GroupIllustrative Chemical Shift (ppm)
¹HMethine proton (-CH) of NVP backbone~4.0-4.5
¹HMethylene (B1212753) protons (-CH₂) of pyrrolidone ring (adjacent to N)~3.0-3.5
¹HOther methylene protons (-CH₂) of pyrrolidone ring~1.9-2.5
¹³CCarbonyl carbon (C=O) of pyrrolidone ring~174-176
¹³CMethine carbon (-CH) of NVP backbone~40-45
¹³CMethylene carbons (-CH₂) of pyrrolidone ring~18-43

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique to identify functional groups and analyze the chemical structure of NVP and its polymer, polyvinylpyrrolidone (B124986) (PVP). sapub.org The FT-IR spectrum of NVP exhibits characteristic absorption bands corresponding to its vinyl and lactam ring structures. Upon polymerization, the bands associated with the vinyl group diminish or disappear, providing a clear indication of a successful reaction.

Key vibrational modes for NVP and PVP are observed in their respective IR spectra. For plasma-polymerized this compound (PPNVP) thin films, significant spectral features include C-H stretching and bending regions. researchgate.net In studies characterizing copolymers of NVP and acrylic acid, FT-IR is used on KBr pellets to confirm the copolymer structure. sapub.org While FT-IR is excellent for identifying the presence of characteristic functional groups, it may have limitations in distinguishing between structurally similar compounds. For example, it was found to be incapable of differentiating between a normal PVP sample and one that had undergone incomplete hydrolysis during manufacturing, as the 2-pyrrolidone byproduct has an IR spectrum very similar to that of PVP itself. nih.gov

Table 2: Key FT-IR Absorption Bands for this compound (NVP) and Polyvinylpyrrolidone (PVP) Note: Wavenumbers are approximate and can vary slightly based on the sample state and environment.

Wavenumber (cm⁻¹)AssignmentNVPPVP
~2900-3000C-H stretching (alkane)PresentPresent
~1680-1700C=O stretching (lactam ring)PresentPresent
~1620-1640C=C stretching (vinyl group)PresentAbsent/Reduced
~1420-1490CH₂ bendingPresentPresent
~1290C-N stretchingPresentPresent

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FT-IR for the characterization of NVP and its polymers. acs.org It is particularly sensitive to non-polar bonds, making it effective for studying the C=C double bond of the NVP vinyl group. The polymerization process can be monitored by observing the decrease in the intensity of the C=C stretching vibration band, which is clearly visible in the monomer's spectrum. researchgate.net

For NVP monomer, a distinct C=C stretching vibration is observed around 1630-1640 cm⁻¹, while the C=O stretching of the lactam ring appears at a different wavenumber. researchgate.net In studies of PVP used as a capping agent for platinum nanoparticles, UV-Raman spectroscopy showed a selective enhancement of the C=O, C-N, and CH₂ vibrational modes of the pyrrolidone ring. acs.orgberkeley.edu This enhancement was attributed to a charge-transfer interaction between the pyrrolidone rings and the platinum surface atoms, indicating a strong bond formation. acs.orgberkeley.edu This highlights Raman spectroscopy's utility in probing interactions between polymers and other materials.

Table 3: Characteristic Raman Peaks for this compound (NVP) and Polyvinylpyrrolidone (PVP) Note: Raman shifts are approximate.

Raman Shift (cm⁻¹)AssignmentNVPPVP
~2860-2965C-H stretchingPresentPresent
~1660C=O stretching (Amide I)PresentPresent
~1635C=C stretching (vinyl group)PresentAbsent/Reduced
~1442CH₂ bendingPresentPresent
~1290C-N stretchingPresentPresent

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating complex mixtures and quantifying the concentration of NVP and related compounds. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods used for the analysis of monomer purity, residual monomer content in polymers, and metabolite studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the determination of volatile and semi-volatile compounds like NVP. It is frequently applied to quantify residual NVP monomer in various materials, including plastics and electronic products. cmes.orgcmes.org A typical method involves ultrasonic extraction of the sample with a solvent like tetrahydrofuran, followed by analysis using a capillary column (e.g., DB-624). cmes.orgcmes.org The mass spectrometer is used for both qualitative (identifying characteristic ions) and quantitative (measuring the abundance of a specific ion) analysis. cmes.orgcmes.org For NVP, the quantitative ion is often m/z 111, with other ions like m/z 56, 28, and 41 used for confirmation. cmes.orgcmes.org

Furthermore, Pyrolysis-GC-MS (Py-GC-MS) is a powerful technique for analyzing the composition of non-volatile materials like NVP copolymers. nih.gov In this method, the polymer is thermally decomposed (pyrolyzed) into smaller, volatile fragments that are representative of the original polymer structure. These fragments are then separated by GC and identified by MS. This approach has been successfully used to characterize this compound-co-vinyl acetate (B1210297) copolymers, allowing for the determination of the monomer ratio and its distribution within the polymer chains. nih.gov

Table 4: Typical GC-MS Parameters for this compound (NVP) Analysis

ParameterDescription
Sample Preparation Ultrasonic extraction with tetrahydrofuran
GC Column DB-624 capillary column or equivalent
Injection Mode Splitless or Programmed Temperature Vaporization
Detection Mode Mass Spectrometry (SCAN and SIM)
Quantitative Ion m/z 111
Qualitative Ions m/z 56, 41, 28
Detection Limit As low as 0.1 mg/kg cmes.orgcmes.org

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of NVP and its metabolites. sielc.com The most common mode for NVP analysis is reversed-phase (RP) HPLC. sielc.comresearchgate.net This method typically uses a non-polar stationary phase (e.g., a C18 or specialized reverse-phase column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.com

Detection is often performed using an ultraviolet (UV) detector, with a wavelength set to around 235 nm for optimal sensitivity for NVP. sielc.com HPLC methods can be scaled for preparative separation to isolate impurities and are also suitable for pharmacokinetic studies. sielc.com For the analysis of NVP metabolites in biological matrices like bovine liver, HPLC is coupled with tandem mass spectrometry (HPLC-MS/MS). fda.gov This provides exceptional sensitivity and selectivity, allowing for the quantification of NVP and its metabolites at very low concentrations. The method involves extraction from the matrix, separation by HPLC, and detection by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. fda.gov

Table 5: Typical HPLC Conditions for this compound (NVP) Analysis

ParameterDescription
Mode Reversed-Phase (RP)
Column Newcrom R1, C18, or equivalent
Mobile Phase Acetonitrile / Water mixture, often with an acid modifier like phosphoric or formic acid sielc.com
Detection UV at ~235 nm sielc.com
Application Quantification of residual monomer in polymers, analysis of metabolites sielc.comfda.gov

Size-Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and commonly used technique for determining the molecular weight averages and molecular weight distribution of polymers like Polyvinylpyrrolidone (PVP). diva-portal.org The principle of SEC involves the separation of molecules based on their hydrodynamic volume in solution. diva-portal.org Larger molecules elute first as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer elution path.

In the analysis of PVP, various SEC systems have been developed. A straightforward method for determining total PVP in ophthalmic solutions utilizes a TSKgel G1000PW column (7.5 mm i.d. × 30 cm, 12 µm) at 50°C. researchgate.netnih.gov This method employs an 80:20 mixture of 0.1M sodium acetate and methanol (B129727) as the mobile phase, with detection accomplished using a UV detector at 220 nm. researchgate.netnih.gov Another study focused on developing an SEC method with Refractive Index (RI) detection to analyze PVP extracted from urinary catheters. diva-portal.org This research highlighted differences in the molecular weight distribution of PVP depending on the catheter's raw material, indicating that the polymer's bonding is influenced by the substrate. diva-portal.org For more advanced characterization, SEC can be coupled with Multi-Angle Light Scattering (MALS) detection (SEC-MALS), which allows for the absolute determination of molecular weight without the need for column calibration with polymer standards. diva-portal.org

Table 1: Parameters for SEC Analysis of Polyvinylpyrrolidone
ParameterMethod 1: UV DetectionMethod 2: MALS/RI Detection
Column TSKgel G1000PW (7.5 mm x 30 cm, 12 µm)TSKgel GMPWXL (mixed-bed resin)
Mobile Phase 80:20 0.1M Sodium Acetate-Methanol0.01M Sodium Chloride (NaCl)
Temperature 50°CRoom Temperature (22°C)
Flow Rate Not specified0.2 ml/min
Detection UV at 220 nmMulti-Angle Light Scattering (MALS) & Refractive Index (RI)
Application Quantitation of total PVP in ophthalmic solutions researchgate.netnih.govAnalysis of PVP extracted from medical devices diva-portal.org

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-Nitrogen-Phosphorus Detection

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that enables the extraction of volatile and semi-volatile analytes from a sample's headspace. When coupled with Gas Chromatography (GC) and a selective detector like the Nitrogen-Phosphorus Detector (NPD), it provides a highly sensitive and selective method for the determination of nitrogen-containing compounds such as this compound (NVP). nih.govresearchgate.net

A specific HS-SPME-GC-NPD method has been developed for the determination of NVP and N-methyl-2-pyrrolidone (NMP) in pharmaceutical matrices. nih.govresearchgate.net This method utilizes polypyrrole (PPy) coated fibers for extraction. Research has shown that PPy fibers prepared in an organic medium (acetonitrile) exhibit higher extraction efficiency and greater thermal stability compared to those prepared in an aqueous medium. nih.govresearchgate.net

To maximize the sensitivity of the analysis, several parameters affecting the extraction efficiency are optimized. These include the pH of the sample, ionic strength, extraction time and temperature, and the volume of the headspace. nih.govresearchgate.net The combination of the optimized extraction using the efficient PPy fiber and the high selectivity of the NPD allows for excellent analytical performance. nih.govresearchgate.net The method has been successfully applied to the analysis of NVP in different pharmaceutical products. nih.gov

Table 2: Performance of HS-SPME-GC-NPD Method for NVP Analysis nih.govresearchgate.net
ParameterValue
Linear Range 1.0 - 1000 µg L⁻¹
Regression Coefficient (R²) 0.998
Limit of Detection (LOD) 0.074 µg L⁻¹
Relative Standard Deviation (RSD) < 6.0% (for five replications)
Mean Recovery (in real samples) 94.81%

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability and Composition

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is widely used to assess the thermal stability and decomposition profile of polymeric materials, including Polyvinylpyrrolidone (PVP). mdpi.comsemanticscholar.org

Studies on the thermal degradation of PVP show that the process is influenced by the surrounding atmosphere. semanticscholar.org In a nitrogen atmosphere, TGA experiments conducted from 200°C to 600°C reveal that PVP is predominantly degraded through the release of the pyrrolidone side group, followed by the decomposition of the resulting polyene sequences. semanticscholar.org Isothermal experiments in nitrogen between 350°C and 400°C yielded an average apparent activation energy (Ea) of 231 kJ/mol, which is in good agreement with values obtained from dynamic (ramped temperature) experiments (average Ea = 242 kJ/mol). semanticscholar.org

In an oxygen atmosphere, the degradation process is more complex. Two distinct trends are observed: at lower temperatures (200–400°C) and lower degrees of conversion (α < 0.5), the average activation energy is 199 kJ/mol. semanticscholar.org At higher temperatures (400–600°C) and higher conversion levels (α > 0.5), the activation energy increases to 306 kJ/mol. semanticscholar.org TGA studies of pure PVP in an air atmosphere show two main decomposition steps: a first step between 80-190°C corresponding to the loss of residual solvents, and a second major decomposition step between 400-460°C. semanticscholar.org

Table 3: Apparent Activation Energy (Ea) for PVP Thermal Degradation semanticscholar.org
AtmosphereTemperature Range (°C)Degree of Conversion (α)Apparent Activation Energy (Ea) (kJ/mol)
Nitrogen (N₂)350 - 400 (Isothermal)-231
Nitrogen (N₂)200 - 600 (Dynamic)-242
Oxygen (O₂)200 - 400 (Dynamic)< 0.5199
Oxygen (O₂)400 - 600 (Dynamic)> 0.5306

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is extensively used to determine the thermal transitions of polymers like PVP, most notably the glass transition temperature (Tg). researchgate.netnih.gov The Tg is a critical parameter for amorphous polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state.

The molecular weight of PVP has a significant effect on its glass transition. rsc.org DSC studies have been employed to investigate this relationship, as well as to study the impact of other components in formulations. For instance, when co-lyophilized with sucrose, PVP was found to significantly increase the Tg of sucrose, with higher molecular weight PVP having a more pronounced effect. nih.gov In a study of flutamide (B1673489) and PVP binary mixtures, DSC revealed a large difference in the Tg of the mixtures depending on the type of PVP used (commercial vs. synthesized), which was linked to variations in the polymer's microstructure. nih.gov

To enhance the detection of weak transitions, especially in complex mixtures, advanced DSC techniques are employed. Modulated DSC allows for the separation of reversible heat flow signals (like Tg) from non-reversible ones. researchgate.net Hyper-DSC, which uses very fast scan rates (up to 500 °C/min), can substantially increase the sensitivity, making it possible to detect the Tg of PVP at low concentrations in mixtures where it would be undetectable by conventional DSC. researchgate.net

Table 4: Glass Transition Temperatures (Tg) of Sucrose with PVP nih.gov
Sample CompositionGlass Transition Temperature (Tg) (°C)
Freeze-dried Sucrose alone48.3 ± 0.8
Sucrose + 5.0% PVP (Nominal MW 300 K)58.8 ± 0.8

Microcalorimetry for Thermodynamic Studies of Polymer Phase Transitions

Calorimetric techniques are essential for studying the thermodynamics of polymer phase transitions. While DSC is the most common method, more sensitive techniques, sometimes referred to under the umbrella of microcalorimetry, are used to investigate subtle interactions and transitions. Fast Scanning Calorimetry (FSC), for example, has been used to determine the kinetic parameters of the glass transition of PVP as a function of its molecular mass. acs.org This research determined the apparent activation energy of the physical aging process, which was found to be highly dependent on molecular weight, changing from 256 kJ·mol⁻¹ for PVP with a molecular mass of 3,500 g·mol⁻¹ to 565 kJ·mol⁻¹ for PVP with a molecular mass of 1,300,000 g·mol⁻¹. acs.org

DSC has also been used to assess the thermodynamic interactions between PVP and other molecules, such as phospholipids. nih.gov In a study investigating the interaction of PVP with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayers, DSC measurements showed that the main phase transition temperature of DPPC moved to lower temperatures as the PVP concentration increased. nih.gov This shift was accompanied by an increase in the phase transition enthalpy, suggesting a direct interaction of PVP with the acyl chains of the phospholipid deep within the bilayer. nih.gov These sensitive measurements of enthalpy changes provide thermodynamic insight into the interactions governing phase behavior in mixed systems.

Microscopy and Imaging Techniques

Microscopy and imaging techniques provide direct visual information about the morphology, structure, and surface characteristics of materials derived from this compound at various length scales.

Field-Emission Scanning Electron Microscopy (FESEM) has been used to study the morphological properties of plasma-polymerized this compound (PPNVP) thin films. researchgate.net FESEM micrographs revealed that the polymeric structure of PPNVP thin films exhibits a cleavage-type fracture pattern. The morphology was also shown to be dependent on the film's thickness. researchgate.net

At a much higher resolution, Scanning Tunneling Microscopy (STM) offers the capability to image and manipulate single molecules. STM has been used to induce the grafting of NVP molecules onto a graphite (B72142) surface. acs.orgacs.org This process was found to be dependent on the bias voltage applied between the STM tip and the graphite substrate. At a bias voltage of 3 V, nanometer-scale islands of NVP could be generated on the surface. acs.orgacs.org High-resolution images showed that these islands were composed of units with a mean diameter of 0.5–0.6 nm, which corresponds to the size of a single NVP molecule. acs.org The islands exhibited a thickness of approximately 0.4 nm. acs.orgacs.org These studies demonstrate the use of microscopy not only for characterization but also for the nano-fabrication of structures involving NVP.

Table 5: STM-Induced NVP Island Formation on Graphite acs.orgacs.org
ParameterObservation
Required Bias Voltage (Vt) 3 V
Island Diameter 0.3 to 4.5 nm
Island Thickness ~0.4 nm
Component Unit Diameter 0.5 - 0.6 nm (corresponds to single NVP molecule)

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the surface topography and morphology of materials derived from this compound. This analysis provides critical insights into the physical structure of polymers and composites, which in turn influences their properties and applications.

In the study of cross-linked poly(this compound) (PVP) microspheres, SEM has been employed to investigate the effects of various synthesis parameters on particle morphology. Research has shown that the surface characteristics of these microparticles can be precisely controlled by adjusting factors such as cross-linker content, the ratio of the dispersed phase to the suspension phase, agitation rate, and reaction temperature. tubitak.gov.tr

Detailed SEM analysis has revealed a wide array of achievable morphologies. For instance, at high cross-linker concentrations, stable and well-defined spherical microspheres with smooth surfaces are observed. tubitak.gov.tr Conversely, low concentrations of cross-linker can lead to the formation of bulky, distorted, and aggregated particles. tubitak.gov.tr Further morphological variations, including dumbbell-shaped, snowman-like, dented, and even mace-like particles with needle-like surface features, have been documented by altering reaction conditions. tubitak.gov.tr

SEM is also utilized to examine the surface of nanocomposites where PVP is used as a matrix or stabilizing agent. For example, in PVP-zinc selenide (B1212193) (ZnSe) nanocomposites, SEM analysis confirmed the consistent dispersion of ZnSe nanoparticles within the PVP matrix. sciopen.com Similarly, when used in the synthesis of silver (Ag) nanocrystals, SEM images have been instrumental in observing the resulting polyhedral shapes of the crystals. nih.gov

Table 1: Effect of Synthesis Parameters on Poly(NVP) Microsphere Morphology as Observed by SEM tubitak.gov.tr
Parameter VariedObservationResulting Morphology
Cross-linker ContentIncreased from low to highTransitions from bulky, distorted particles to stable, well-defined microspheres.
Dispersed/Suspension Phase Ratio (DP/CP)Decreased ratioMicrospheres tend to have collapsed, wrinkled, and indented morphologies.
Stirring RateIncreased rateSystematic decrease in the size of the microspheres.
Reaction TemperatureRelatively higher temperatureAppearance of mace-like microparticles with needle-like surface occurrences.

High-Resolution Transmission Electron Microscopy (HR-TEM) for Nanoscale Structures

High-Resolution Transmission Electron Microscopy (HR-TEM) is an indispensable tool for visualizing the internal structure and nanoscale features of this compound-based materials. pradeepresearch.orgnih.gov It provides direct imaging of nanoparticles and polymer assemblies at atomic or near-atomic resolution, offering insights into their size, shape, and dispersion. nih.gov

In the synthesis of nanoparticles, PVP often serves as a capping or stabilizing agent. HR-TEM is used to confirm the morphology and size distribution of the resulting nanoparticles. For instance, when an amphiphilic copolymer of this compound and acrylic acid was synthesized to form nanoparticles, TEM confirmed their spherical morphology and a mean hydrodynamic diameter of less than 200 nm. mdpi.com Similarly, in the synthesis of zinc sulfide (B99878) (ZnS) nanoparticles using PVP, TEM images showed that the nanoparticles were generally spherical with a relatively narrow size distribution. mdpi.com

HR-TEM has also been effectively used to demonstrate the influence of PVP concentration on the size of synthesized nanoparticles. In one study, as the concentration of PVP used in the synthesis of silver (Ag) nanoparticles increased from 2% to 4%, the average particle size decreased from approximately 4.61 nm to 2.49 nm, a trend confirmed by TEM imaging. nih.gov Another study involving poly(vinyl alcohol)/poly(vinyl pyrrolidone)/sodium montmorillonite (B579905) nanocomposites utilized TEM to reveal the formation of exfoliated and highly intercalated structures. researchgate.net

Table 2: Nanoparticle Characterization in PVP-assisted Synthesis using TEM
Nanoparticle SystemRole of PVPTEM FindingsReference
p(VP-AA) CopolymerForms self-assembling nanoparticlesSpherical morphology, mean diameter <200 nm. mdpi.com
Zinc Sulfide (ZnS)Stabilizing agentGenerally spherical shape, narrow size distribution. mdpi.com
Silver (Ag)Stabilizing and size-controlling agentAverage particle size decreased from 4.61 nm to 2.49 nm as PVP concentration increased from 2% to 4%. nih.gov
PVA/PVP/Na+MMTComponent of nanocompositeFormation of exfoliated and highly intercalated nanocomposite structure. researchgate.net

Electrochemical Characterization of this compound Composites

Electrochemical characterization techniques are vital for assessing the electrical and ionic properties of this compound composites, particularly when they are designed for applications in sensors, energy storage, or bioelectronics. Methods such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are commonly employed.

Cyclic voltammetry has been used to study the electrochemical behavior of N-VP itself. Research has shown that during anodic reaction in acetonitrile, both the vinyl double bond and the pyrrolidone substituent of N-VP are involved in the electrochemical oxidation process. uliege.be This was confirmed by comparing the cyclic voltammograms of N-VP with its non-polymerizable analogue, N-methylpyrrolidone. uliege.be In studies of composites where poly(this compound) acts as a protecting agent for platinum colloidal nanoparticles, CV is used to probe the electrochemical characteristics of the resulting material. researchgate.net The voltammograms for these materials show typical features for polycrystalline platinum, indicating the cleanliness of the system. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the resistive and capacitive properties of materials like hydrogels containing NVP derivatives. dtu.dk EIS provides detailed information about bulk conductivity, interfacial charge transfer resistance, and capacitance. mdpi.comresearchgate.net Mathematical models, such as the Poisson-Nernst-Planck equations, can be coupled with EIS data to understand ion transport within hydrogel structures. rsc.org The analysis often involves fitting the impedance data to an equivalent circuit model, which can describe the mass transfer differences between the bulk material and the electrode-material interface. dtu.dk For hydrogel electrolytes, EIS is crucial for determining properties like ionic conductivity, which is a key parameter for their application in devices like supercapacitors. mdpi.com

Table 3: Electrochemical Characterization Methods for NVP and its Composites
TechniqueSystem StudiedKey Findings / Information ObtainedReference
Cyclic Voltammetry (CV)This compound monomerThe pyrrolidone substituent is involved in the anodic oxidation reaction, in addition to the vinyl group. uliege.be
Cyclic Voltammetry (CV)PVP-protected Platinum nanoparticlesConfirmed the cleanliness and typical electrochemical features of the platinum surface. researchgate.net
Electrochemical Impedance Spectroscopy (EIS)Biopolymeric hydrogels (general)Measures bulk conductivity, electrical resistance, and capacitance to assess suitability as solid-like electrolytes. mdpi.com
Electrochemical Impedance Spectroscopy (EIS)Cross-linked hydrogels on electrodesCharacterizes mass and charge transfer behavior; data can be fitted to equivalent circuit models to understand interfacial phenomena. dtu.dk

Toxicological and Environmental Fate Research of N Vinyl 2 Pyrrolidone

Metabolomic and Toxicokinetic Research on N-Vinyl-2-pyrrolidone

Toxicokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound. Research in male Sprague-Dawley rats following a single intravenous injection of radiolabelled N-VP showed that the compound is rapidly cleared from the plasma, with a half-life of 1.90 hours. nih.gov

The primary route of excretion for N-VP metabolites is through the urine. nih.gov In the rat study, urinary excretion accounted for 74.9% of the administered dose within 12 hours, while 18.7% was excreted into the bile within 6 hours. nih.gov This indicates that the compound is extensively metabolized, as less than 0.6% of the dose was found as the intact, unchanged compound in the urine, and less than 0.5% was found in the bile. nih.govnih.gov

Tissue distribution analysis showed that the highest concentrations of radioactivity were found in the liver and the small intestines and their contents up to 6 hours post-administration. nih.govnih.gov Metabolite analysis of the urine indicated that the absorbed N-VP is converted into highly polar, water-soluble acidic compounds. nih.goveuropa.eu Approximately 12% of the administered radioactivity was found to be incorporated into acetate (B1210297). nih.govnih.gov

Environmental Impact Assessments of this compound

Assessments of the environmental fate and ecotoxicity of this compound indicate a low risk to the environment, primarily due to its rapid degradation. N-VP is considered to be readily biodegradable, with one study reporting 100% aerobic biodegradation in 28 days. chemicalbook.com This rapid breakdown means that significant environmental exposure is unlikely, except in the case of a major spill.

The substance is not considered to be persistent, bioaccumulative, and toxic (PBT). Its potential for bioaccumulation is low, which is consistent with its miscibility with water and a log partition coefficient (Kow) of 0.37. env.go.jp

OrganismTest TypeEndpointResult (mg/L)Reference
Rainbow Trout (Oncorhynchus mykiss)96 h Static TestLC50913 chemicalbook.com
Water Flea (Daphnia magna)48 h Static TestEC5045 chemicalbook.com
Green Algae (Desmodesmus subspicatus)72 h Static TestEC50> 1,000 chemicalbook.com
Activated Sludge30 min TestEC201,995 chemicalbook.com

Aquatic Ecotoxicity Research

Research into the aquatic ecotoxicity of this compound (NVP) indicates that the substance is harmful to aquatic organisms. basf.comsigmaaldrich.com Standardized tests following OECD guidelines have been conducted to determine the acute toxicity of NVP to various aquatic species, including fish, invertebrates, and algae.

The results show that aquatic invertebrates are the most sensitive species tested. industrialchemicals.gov.au Specifically, studies on Daphnia magna (water flea) show an EC50 value of 45 mg/L over a 48-hour period. basf.comchemicalbook.com For fish, the 96-hour LC50 for Oncorhynchus mykiss (rainbow trout) is reported to be between 913 and 976 mg/L. basf.comchemicalbook.com The toxicity to algae is considerably lower, with a 72-hour EC50 for Desmodesmus subspicatus (green algae) registered at over 1,000 mg/L. basf.comchemicalbook.com Research on bacteria in activated sludge shows an EC20 of 1,995 mg/L after 30 minutes of exposure. sigmaaldrich.comchemicalbook.com

While these studies establish acute toxicity, NVP is also recognized as being readily biodegradable. sigmaaldrich.comashland.com This rapid degradation in aqueous environments suggests that the risk to surface waters is likely low, except in cases of significant spills. ashland.com

Table 1: Aquatic Ecotoxicity of this compound This table is interactive. Users can sort the columns by clicking on the headers.

Test OrganismSpeciesEndpointValue (mg/L)Exposure DurationTest Guideline
FishOncorhynchus mykiss (Rainbow Trout)LC50913 - 97696 hOECD Guideline 203
InvertebrateDaphnia magna (Water Flea)EC504548 hOECD Guideline 202
AlgaeDesmodesmus subspicatus (Green Algae)EC50> 1,00072 hOECD Guideline 201
BacteriaActivated SludgeEC201,99530 minOECD Guideline 209

Life Cycle Assessment of this compound Production Pathways

Life Cycle Assessment (LCA) studies have been conducted to evaluate the environmental impact of different production pathways for this compound. These assessments compare the conventional fossil-based route with novel bio-based production methods. The functional unit for these comparative assessments is typically 1 kg of NVP, with cradle-to-gate system boundaries, encompassing all processes from raw material extraction to the final product at the factory gate. canada.ca

Conventional Fossil-Based Pathway: The traditional industrial production of NVP is based on fossil resources. The process generally begins with the gas-phase hydrogenation of maleic anhydride (B1165640) to produce γ-butyrolactone (GBL). Subsequently, the GBL is aminated to form 2-pyrrolidone, which is then reacted with acetylene (B1199291) to yield the final this compound product. canada.ca

Bio-Based Pathway: A more recent and sustainable approach utilizes bio-based platform chemicals. One such pathway starts with succinic acid, which can be produced on an industrial scale through the fermentation of biomass feedstocks like corn, sugar beet, or sugar cane. canada.ca In this process, the succinic acid is first converted to N-(2-hydroxyethyl)-2-pyrrolidone (HEP). This intermediate is then dehydrated in a gas-phase reaction to produce NVP. canada.ca

Comparative LCA Findings: Research comparing these two pathways reveals significant environmental trade-offs. The bio-based NVP production route demonstrates a substantial advantage in terms of global warming impact. Studies project that the bio-based pathway can reduce global warming potential by 25% to 53% compared to the conventional fossil-based alternative. industrialchemicals.gov.au The exact reduction depends on factors such as the specific biomass feedstock used, the choice of hydrogenation catalyst, and the separation technology employed. industrialchemicals.gov.au

However, the reduction in greenhouse gas emissions is counterbalanced by increased environmental impacts in other categories. industrialchemicals.gov.au The bio-based routes tend to lead to higher eutrophication and acidification potentials. These impacts are primarily associated with the agricultural phase of biomass production (farming) and the use of certain noble metal catalysts in the chemical conversion steps. industrialchemicals.gov.au

Q & A

Q. What are the standard synthetic routes for NVP, and how do reaction conditions influence yield?

NVP is primarily synthesized via two pathways:

  • Route 1 : Reaction of γ-butyrolactone with ammonia to form 2-pyrrolidone, followed by pressurized acetylene addition .
  • Route 2 : γ-Butyrolactone reacts with monoethanolamine to produce N-hydroxyethylpyrrolidone, which undergoes vapor-phase dehydration . Methodological Insight : Optimize acetylene pressure (Route 1) or dehydration temperature (Route 2) to minimize side products like acetaldehyde. Monitor purity via GC-MS to ensure >99% yield .

Q. What basic analytical techniques are used to quantify NVP in solution?

Standard methods include gas chromatography (GC) with flame ionization detection (FID) or UV-Vis spectrophotometry at 235 nm (NVP’s absorbance peak). Ensure calibration with certified reference materials (e.g., USP-grade NVP) .

Q. How is NVP polymerized to produce polyvinylpyrrolidone (PVP)?

Radical polymerization using hydrogen peroxide (H₂O₂) as an initiator at 60–80°C. Control molecular weight by adjusting H₂O₂ concentration (e.g., 0.5–2.0 wt%) and reaction time (4–8 hours) .

Q. What safety precautions are critical when handling NVP?

Use fume hoods, nitrile gloves, and eye protection. NVP is hygroscopic and may hydrolyze to form acetaldehyde; store under inert gas (N₂/Ar) at 4°C. Occupational exposure limits: <1 mg/m³ (Russia) .

Advanced Research Questions

Q. How can contradictory carcinogenicity data for NVP be resolved in risk assessment?

Limited evidence from rodent studies shows nasal adenomas after long-term inhalation (10 ppm, 12 months). However, IARC classifies NVP as Group 3 (not classifiable for human carcinogenicity). Resolve discrepancies by:

  • Conducting dose-response studies with lower concentrations (≤1 ppm).
  • Evaluating metabolic pathways (e.g., glutathione conjugation) to identify detoxification mechanisms .

Q. What advanced analytical methods improve NVP detection in complex matrices (e.g., pharmaceuticals)?

Use polypyrrole-based headspace solid-phase microextraction (HS-SPME) coupled with GC-nitrogen-phosphorous detection (GC-NPD). This method achieves detection limits of 0.1 ng/mL and reduces matrix interference from excipients like cellulose .

Q. How do copolymerization parameters affect NVP-based polymer properties?

For NVP-vinyl acetate copolymers:

  • Kinetics : Adjust monomer feed ratio (NVP:VA = 3:1 to 1:3) to tune hydrophilicity.
  • Initiators : Azo initiators (e.g., AIBN) at 55–73°C yield higher molecular weights vs. peroxide systems.
  • Post-treatment : Add formic acid to quench residual monomers and prevent gelation .

Q. What strategies enhance NVP’s application in controlled drug delivery systems?

  • Hydrogels : Crosslink NVP with acrylic acid (AA) using UV irradiation for pH-responsive swelling (e.g., 10× volume increase at pH 9).
  • Nanoparticle carriers : Use PVP-stabilized silver nanoparticles (AgNPs) for sustained antibiotic release (e.g., 80% release over 72 hours) .

Q. How can NVP purification be optimized for high-purity research-grade material?

Replace fractional distillation with crystallization :

  • Dissolve crude NVP in ethyl acetate (1:3 w/v) at 40°C.
  • Cool to −20°C for 12 hours; filter to remove impurities (e.g., 2-pyrrolidone). Achieve >99.9% purity with ≤0.01% residual solvents .

Q. What methodologies assess NVP’s environmental fate and biodegradation?

  • Aerobic degradation : Use OECD 301B tests with activated sludge; NVP shows 60% degradation in 28 days.
  • Hydrolysis : Monitor at pH 4–9; half-life >100 days at pH 7, indicating persistence in aquatic systems.
  • Advanced detection : LC-MS/MS to trace metabolites like 2-pyrrolidone and acetaldehyde .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.